Pomalidomide 4'-PEG6-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H38N6O10 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H38N6O10/c28-32-30-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-29-21-3-1-2-20-24(21)27(37)33(26(20)36)22-4-5-23(34)31-25(22)35/h1-3,22,29H,4-19H2,(H,31,34,35) |
InChI Key |
GZXCJGDZCUFESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide 4'-PEG6-azide: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-PEG6-azide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, properties, synthesis, and application of this versatile molecule in targeted protein degradation.
Core Chemical Properties and Structure
Pomalidomide 4'-PEG6-azide is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It incorporates the immunomodulatory drug (IMiD) pomalidomide, a six-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This azide functionality allows for facile conjugation to a target protein-binding ligand (warhead) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."
The pomalidomide moiety serves to recruit the CRBN E3 ligase, a key component of the ubiquitin-proteasome system. By bringing a target protein into proximity with the E3 ligase, the resulting PROTAC can induce the ubiquitination and subsequent degradation of the target protein.
Chemical Structure:
Caption: General structure of this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₈N₆O₁₀ |
| Molecular Weight | 606.63 g/mol |
| CAS Number | 2624181-62-8 |
| Appearance | Solid |
| Purity | ≥95% |
| Storage | Store at -20°C |
| SMILES | O=C1N(C(C2=C1C=CC=C2NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])=O)C(C(N3)=O)CCC3=O |
Mechanism of Action in PROTACs
The pomalidomide component of the PROTAC binds to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event, in conjunction with the warhead binding to the target protein, leads to the formation of a ternary complex (Target Protein-PROTAC-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC mechanism of action.
Experimental Protocols
Synthesis of this compound
A detailed synthesis protocol for this compound (referred to as compound 33e) is described in the study by Lailiang Qu, et al. in the European Journal of Medicinal Chemistry (2021, 226, 113889). The synthesis involves the reaction of pomalidomide with a PEGylated linker containing a terminal azide group. Researchers should refer to the supplementary information of this publication for the full experimental details, including reaction conditions, purification, and characterization data.
PROTAC Synthesis via Click Chemistry
The azide-functionalized this compound can be readily conjugated to an alkyne-containing target protein ligand (warhead) using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Protocol:
-
Dissolve the alkyne-functionalized warhead (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as a mixture of DMSO and water.
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC using preparative HPLC.
Caption: PROTAC synthesis workflow via click chemistry.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Incubate the membrane with the primary antibody for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Application and Quantitative Data
This compound has been successfully used to generate potent and selective PROTACs. A notable example is the GSK3 degrader, PT-65 , as described by Lailiang Qu, et al. This PROTAC was synthesized by conjugating this compound with a GSK3 inhibitor.
Table 2: Quantitative Data for PT-65 (GSK3 PROTAC Degrader)
| Parameter | Target | Cell Line | Value | Reference |
| DC₅₀ | GSK3α | SH-SY5Y | 28.3 nM | [1] |
| DC₅₀ | GSK3β | SH-SY5Y | 34.2 nM | [1] |
| K_d_ (PROTAC to Target) | GSK3β | - | 12.41 nM | [1] |
DC₅₀: Half-maximal degradation concentration. K_d_: Dissociation constant.
These data demonstrate the utility of this compound in constructing highly effective PROTACs capable of inducing potent degradation of their target proteins.
Conclusion
This compound is a valuable and versatile tool for the development of PROTACs. Its well-defined structure, ease of conjugation via click chemistry, and proven ability to effectively recruit the CRBN E3 ligase make it an attractive choice for researchers in the field of targeted protein degradation. The quantitative data from studies utilizing this building block underscore its potential in creating highly potent and selective protein degraders for therapeutic applications.
References: [1] Qu, L., et al. (2021). Discovery of PT-65 as a highly potent and selective Proteolysis-targeting chimera degrader of GSK3 for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 226, 113889.[1][2][3]
References
The Core Mechanism of Pomalidomide as a Cereblon Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has significantly advanced the treatment landscape for patients with relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy is rooted in its function as a "molecular glue," which distinctively binds to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] This interaction fundamentally alters the substrate specificity of the CRL4-CRBN complex, leading to the targeted ubiquitination and subsequent proteasomal degradation of specific cellular proteins known as neosubstrates. The most well-characterized of these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these proteins unleashes a cascade of downstream events, including direct anti-proliferative and pro-apoptotic effects on myeloma cells, alongside potent immunomodulatory actions within the tumor microenvironment.[1][4] This technical guide provides a comprehensive examination of pomalidomomide's mechanism of action as a CRBN E3 ligase ligand, presenting detailed quantitative data, key experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide's primary mechanism of action involves the co-opting of the CRL4-CRBN E3 ubiquitin ligase complex.[5] The glutarimide (B196013) moiety of pomalidomide is essential for its binding to a specific pocket within the CRBN protein.[6] This binding event induces a conformational change in CRBN, creating a novel interface that promotes the recruitment of neosubstrates, primarily IKZF1 and IKZF3, which are not typically targeted by this E3 ligase.[5][7]
Once recruited, these transcription factors are polyubiquitinated, a process that marks them for degradation by the 26S proteasome.[5][7] This targeted degradation is the central event that triggers the downstream anti-cancer effects of pomalidomide.
Signaling Pathways and Logical Relationships
The binding of pomalidomide to CRBN and the subsequent degradation of IKZF1 and IKZF3 initiate a series of signaling events that are detrimental to multiple myeloma cells.
Quantitative Data Presentation
The efficacy of pomalidomide as a CRBN ligand is underpinned by its binding affinity and its ability to induce the degradation of its target neosubstrates.
Table 1: Comparative CRBN Binding Affinities
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[8][9] | ~2 µM[6], 1.2 µM[8] | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM[9] | ~3 µM[9] | - |
| Thalidomide | ~250 nM[9] | ~30 µM[9] | - |
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Target Protein | Cell Line | DC50 | Dmax |
| Aiolos (IKZF3) | MM.1S | 8.7 nM[9] | >95%[9] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This assay is designed to demonstrate the pomalidomide-dependent ubiquitination of a neosubstrate, such as IKZF1, by the CRL4-CRBN complex.[10]
Materials:
-
Recombinant E1 (UBE1), E2 (UBE2D3), and CRL4-CRBN Complex
-
Recombinant IKZF1 Substrate
-
Ubiquitin
-
ATP
-
Pomalidomide
-
Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM NaCl, 2 mM DTT)
-
SDS-PAGE reagents and Western blotting equipment
-
Anti-IKZF1 antibody and HRP-conjugated secondary antibody
Procedure:
-
Prepare a master mix with the following final concentrations: E1 (50-100 nM), E2 (200-500 nM), CRL4-CRBN Complex (50-100 nM), Ubiquitin (5-10 µM), and IKZF1 Substrate (200-500 nM) in 1X Ubiquitination Reaction Buffer.[10]
-
Set up 25 µL reactions in microcentrifuge tubes on ice.
-
Add pomalidomide to the desired final concentration (e.g., 0.1 to 10 µM). Include a DMSO vehicle control.[10]
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.[10]
-
Incubate the reactions at 37°C for 60-90 minutes.[10]
-
Stop the reactions by adding 5 µL of 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-IKZF1 antibody to detect ubiquitinated forms of the protein, which will appear as a ladder of higher molecular weight bands.[10]
Protocol 2: HiBiT-Based Protein Degradation Assay
This high-throughput method allows for the quantitative measurement of target protein degradation in live cells.[11][12]
Materials:
-
CRISPR/Cas9 engineered cell line with the target protein (e.g., IKZF1) endogenously tagged with HiBiT.
-
LgBiT protein (can be delivered via various methods).[13]
-
Pomalidomide.
-
Cell culture medium and plates.
-
Luminescent plate reader.
Procedure:
-
Seed the HiBiT-tagged cells in appropriate cell culture plates.
-
Treat the cells with a dose-response concentration series of pomalidomide, including a DMSO vehicle control.[13]
-
Incubate the cells for the desired time period (e.g., 4-24 hours).
-
Add the LgBiT protein and the luminescent substrate according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.[11]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[14]
Downstream Effects and Immunomodulation
The degradation of IKZF1 and IKZF3 leads to a cascade of downstream effects that contribute to pomalidomide's therapeutic activity.
-
Direct Anti-Myeloma Effects: The downregulation of IRF4 and c-Myc, critical survival factors for myeloma cells, directly induces cell cycle arrest and apoptosis.[15][16]
-
Immunomodulatory Effects: Pomalidomide enhances the immune system's ability to target and eliminate tumor cells.[4] This is achieved through:
-
T-cell and NK-cell activation: Pomalidomide costimulates T cells and enhances the cytotoxic activity of Natural Killer (NK) cells.[1][17]
-
Cytokine modulation: It increases the production of anti-tumor cytokines such as IL-2 and IFN-γ, while inhibiting the production of pro-inflammatory cytokines like TNF-α.[4][18]
-
Tumor Microenvironment Reprogramming: Pomalidomide can repolarize tumor-associated macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, creating a more immune-responsive tumor microenvironment.[16][19][20]
-
Conclusion
Pomalidomide's mechanism of action as a CRBN ligand is a paradigm of targeted protein degradation. By acting as a molecular glue, it effectively hijacks the cell's ubiquitin-proteasome system to eliminate key drivers of multiple myeloma proliferation and survival. This multifaceted mechanism, combining direct anti-tumor activity with potent immunomodulation, underscores its clinical significance. A thorough understanding of its molecular interactions, downstream signaling pathways, and the experimental methodologies to study them is crucial for the continued development of novel therapeutics in this class.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Degradation [promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | Reshaping the tumor microenvironment: The versatility of immunomodulatory drugs in B-cell neoplasms [frontiersin.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ashpublications.org [ashpublications.org]
- 19. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pomalidomide-induced changes in the pancreatic tumor microenvironment and potential for therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG6 Linker in PROTAC Design: A Technical Guide
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently utilized due to their favorable characteristics.[5][6] This guide provides an in-depth examination of the role of the PEG6 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity, biocompatibility, and conformational flexibility.[2][5] These properties are instrumental in addressing key challenges in PROTAC development, such as the large size and lipophilicity that can lead to poor solubility and cell permeability.[3]
Key advantages of using PEG linkers include:
-
Enhanced Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby increasing solubility.[3][7] This is crucial for formulation, handling, and oral absorption.[3][6]
-
Modulated Cell Permeability : The relationship between PEGylation and permeability is complex. While increased hydrophilicity can impede passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[3]
-
Tunable Length : PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for systematic optimization of the linker length.[6] This is paramount for achieving optimal ternary complex formation.[5][8]
The Strategic Importance of the PEG6 Linker Length
The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[8] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[8]
-
Too Short : An overly short linker can cause steric hindrance, preventing the formation of a stable and productive ternary complex.[5][8]
-
Too Long : An excessively long linker can lead to unfavorable conformational flexibility and a decrease in the effective concentration, resulting in inefficient ubiquitination.[5][8]
A PEG6 linker, with its specific length and flexibility, often provides a favorable starting point in PROTAC design. It is long enough to span the distance between many target proteins and E3 ligases without inducing significant steric clash, yet constrained enough to facilitate a stable ternary complex. However, the optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[5][9]
Quantitative Data on Linker Length Optimization
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key performance indicators for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), consisting of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.[5]
Table 1: Impact of PEG Linker Length on BRD4 Degradation [5]
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| JQ1-PEG3-VHL | 50 | 85 |
| JQ1-PEG4-VHL | 25 | 95 |
| JQ1-PEG5-VHL | 10 | >98 |
| JQ1-PEG6-VHL | 15 | 97 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Physicochemical and Pharmacokinetic Properties [5]
| PROTAC (Linker) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Plasma Half-life (h) |
| JQ1-PEG3-VHL | 1.8 | 15 | 2.1 |
| JQ1-PEG4-VHL | 2.5 | 25 | 3.5 |
| JQ1-PEG5-VHL | 3.2 | 35 | 4.2 |
| JQ1-PEG6-VHL | 2.9 | 30 | 4.0 |
PAMPA: Parallel Artificial Membrane Permeability Assay.
The data indicates that for this specific BRD4-VHL system, a PEG5 linker provides the optimal balance of degradation potency and pharmacokinetic properties. The PEG6 linker also demonstrates high efficacy, suggesting that for this system, a length in the PEG5-PEG6 range is ideal.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex processes involved in PROTAC-mediated protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are representative protocols that can be adapted for specific research needs.
Protocol 1: PROTAC Synthesis via Click Chemistry
This protocol describes the final ligation step to synthesize a fluorescent PROTAC using a PEG6 linker functionalized with a trans-cyclooctene (B1233481) (TCO) group and a tetrazine-modified binding moiety.[10]
Materials:
-
POI-ligand-PEG6-TCO
-
E3-ligase-ligand-Tetrazine
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Reaction vial
Procedure:
-
Dissolution: Dissolve the POI-ligand-PEG6-TCO (1.0 equivalent) in anhydrous DMF.
-
Addition: Add the E3-ligase-ligand-Tetrazine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Purification: Upon completion, purify the PROTAC product using reverse-phase preparative HPLC.
-
Verification: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[10]
Protocol 2: Ternary Complex Formation by Fluorescence Polarization (FP)
This assay measures the binding of a fluorescently-labeled PROTAC to the target protein and E3 ligase.[10]
Materials:
-
Fluorescently-labeled PROTAC (e.g., with a BODIPY FL tag)
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
384-well, low-volume, black plates
Procedure:
-
PROTAC Addition: Add a fixed, low concentration (e.g., 10 nM) of the fluorescent PROTAC to the wells of the 384-well plate.
-
Protein Titration: Add increasing concentrations of the purified target protein to the wells. Include control wells with only the fluorescent PROTAC and buffer.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).[10]
Protocol 3: Cellular Degradation by Western Blot
This protocol assesses the ability of a PROTAC to induce degradation of the target protein in cells.[8]
Materials:
-
Cultured cells expressing the target protein (e.g., MCF-7 for ERα)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values.[8]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[5]
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen)
-
96-well acceptor plate
-
Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Assay buffer (e.g., PBS, pH 7.4)
-
PROTAC stock solution
Procedure:
-
Plate Preparation: Coat the filter plate with the lipid solution to form an artificial membrane. Fill the acceptor plate with assay buffer.
-
Compound Addition: Dissolve the PROTACs in the assay buffer and add them to the donor wells of the filter plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for 4-18 hours.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the concentration data and appropriate equations.[5]
Conclusion
The linker is far more than a passive connector in PROTAC design; it is a strategic element that profoundly influences the molecule's biological activity.[2][4] PEG linkers, and specifically the PEG6 variant, offer a powerful combination of hydrophilicity, flexibility, and tunable length that can enhance solubility, modulate cell permeability, and critically, enable the formation of a productive ternary complex required for protein degradation.[3][6] While the optimal linker length must be empirically determined for each target-ligase pair, the principles and data presented here underscore the importance of systematic linker optimization.[5][9] The provided protocols offer a robust framework for researchers and drug developers to conduct comparative studies, facilitating the rational design of the next generation of potent and selective protein-degrading therapeutics.
References
- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pomalidomide 4'-PEG6-azide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a cornerstone of PROTAC development, serving as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.
This technical guide provides a comprehensive overview of Pomalidomide 4'-PEG6-azide, a functionalized CRBN ligand and versatile building block for the synthesis of PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present quantitative data for pomalidomide-based degraders, offering a foundational resource for researchers in the field.
Core Concepts: The Mechanism of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The pomalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This binding event does not inhibit the ligase but rather modulates its substrate specificity.
This compound is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based cereblon ligand with a 6-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group.[2] This azide handle allows for the straightforward conjugation to a POI-binding ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[3]
The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈N₆O₁₀ | [2] |
| Molecular Weight | 606.63 g/mol | [2] |
| Appearance | Solid | N/A |
| Storage | Store at -20°C | [2] |
| Solubility | Soluble in DMSO | N/A |
Quantitative Data: Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific degradation data for PROTACs synthesized using the precise this compound linker is not extensively available in the public domain, the following tables summarize the performance of several PROTACs derived from pomalidomide-azide conjugates against various protein targets. This data serves as a valuable reference for the expected potency of PROTACs utilizing this class of CRBN ligands.
Table 1: Degradation Potency of Pomalidomide-Azide Derived PROTACs against Kinase Targets
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-3 | BTK | Mino | <10 | ~90 | [4] |
| NC-1 | BTK | Mino | 2.2 | 97 | [4] |
| Compound 16 | EGFR | A549 | 32.9 | >95 (at 72h) | [5] |
Table 2: Degradation Potency of Pomalidomide-Azide Derived PROTACs against Non-Kinase Targets
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound with C5-azide | BRD4 | MV4-11 | <10 | N/A | [6] |
Table 3: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Pomalidomide | ~157 nM | Isothermal Titration Calorimetry | |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry | |
| Pomalidomide | 55 ± 1.8 µM | NMR Spectroscopy |
Note: Binding affinities can vary depending on the specific assay conditions and the constructs of the CRBN protein used.
Signaling Pathways
Pomalidomide-based degraders can impact various signaling pathways depending on the targeted protein. Below are diagrams of key pathways relevant to pomalidomide's intrinsic activity and a common pathway targeted by PROTACs in cancer research.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: Pomalidomide-induced degradation of neosubstrates IKZF1 and IKZF3.
Caption: Overview of the PI3K/AKT/mTOR signaling pathway, a common target for PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the development and characterization of PROTACs.
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate this compound with an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-chelating ligand)
-
Degassed solvent (e.g., a mixture of t-butanol and water, or DMSO)
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and a slight molar excess of this compound (e.g., 1.1 equivalents) in the degassed solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
In another vial, prepare a solution of CuSO₄ and, if used, the copper-chelating ligand (e.g., THPTA) in degassed water.
-
To the solution containing the alkyne and azide, add the CuSO₄/ligand solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS.
-
Upon completion, the crude reaction mixture can be purified by preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the dose-dependent degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
SDS-PAGE and Western blotting reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to form an immune complex.
-
Capture the immune complex using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder.
-
Experimental Workflow
The functional validation of a novel PROTAC typically follows a standardized workflow to assess its degradation capability, selectivity, and mechanism of action.
Caption: A typical experimental workflow for the functional validation of PROTACs.
Conclusion
This compound is a valuable and versatile chemical tool for the development of targeted protein degraders. Its ability to potently recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the azide handle for click chemistry, makes it an indispensable component in the design and synthesis of novel PROTACs. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to effectively utilize this compound in their drug discovery and chemical biology endeavors. As the field of targeted protein degradation continues to expand, the rational design of PROTACs using well-characterized and readily available building blocks like this compound will be paramount to developing the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
A Technical Guide to Pomalidomide 4'-PEG6-azide for Novel E3 Ligase Ligand Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide (B1683931) 4'-PEG6-azide, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). It details the molecule's mechanism of action, application in PROTAC synthesis, relevant quantitative data, and key experimental protocols for its use and validation.
Introduction: The Role of Pomalidomide in Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, technologies like PROTACs eliminate disease-causing proteins entirely. PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Pomalidomide, an analog of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By binding to CRBN, pomalidomide redirects the ligase's activity towards new protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This mechanism is foundational to its use in PROTACs.[3]
Pomalidomide 4'-PEG6-azide is a specifically engineered derivative designed for PROTAC development.[4][5] It incorporates the potent CRBN-binding pomalidomide core, a flexible 6-unit polyethylene (B3416737) glycol (PEG6) linker, and a terminal azide (B81097) group.[4][5] This azide handle makes it an ideal component for "click chemistry," a highly efficient and specific reaction for conjugating it to a POI ligand that has been functionalized with an alkyne group.[6][7][]
Molecular Profile
This compound is a functionalized cereblon ligand ready for conjugation to a target protein ligand.[4][5][9]
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₈N₆O₁₀ | [4] |
| Molecular Weight | 606.63 g/mol | [4][5] |
| CAS Number | 2624181-62-8 | [4][5] |
| Purity | ≥95% (HPLC) | [4][5] |
| Storage | Store at -20°C | [4][5] |
| Appearance | Chunks |
Mechanism of Action: Engineering Protein Degradation
A PROTAC synthesized using this compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The process is catalytic and involves several key steps.
-
Ternary Complex Formation : The PROTAC molecule acts as a bridge, simultaneously binding to the target protein (via the POI ligand) and the CRBN E3 ligase (via the pomalidomide ligand) to form a productive ternary complex.[10] The stability and geometry of this complex are critical for efficient degradation.
-
Ubiquitination : Within the ternary complex, CRBN, as part of the larger CRL4^CRBN^ E3 ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is now recognized as a substrate by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling : The PROTAC molecule is released after ubiquitination and can participate in another degradation cycle, enabling it to act catalytically at sub-stoichiometric concentrations.
The following diagram illustrates this signaling pathway.
Quantitative Data: Measuring Efficacy
The effectiveness of a PROTAC is determined by its binding affinity to its targets and its ability to induce degradation. While specific data for PROTACs using the exact this compound linker is often proprietary, the tables below provide representative data for pomalidomide itself and for various pomalidomide-based PROTACs to serve as a benchmark.
Table 1: Binding Affinity of Pomalidomide and Analogs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC₅₀) | Assay Method |
| Pomalidomide | ~157 nM[11] | ~1.2-3 µM[11], ~2 µM[12] | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | - | ~1 µM[12] | Competitive Binding Assay |
| Iberdomide (CC-220) | - | ~60-150 nM[3][13] | Competitive TR-FRET Assay |
| Thalidomide | ~250 nM[14] | - | Not Specified |
Table 2: Degradation Potency of Representative Pomalidomide-Based PROTACs
| PROTAC Target | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cell Line |
| EGFRWT (Compound 15) | 43.4 nM[15] | Not Specified | A549 |
| EGFRWT (Compound 16) | 32.9 nM[15] | >95%[15] | A549 |
| PI3Kγ | 42.23 nM[16] | 88.6%[16] | MDA-MB-231 |
| mTOR | 45.4 nM[16] | 74.9%[16] | MDA-MB-231 |
| PI3Kα | 227.4 nM[16] | 71.3%[16] | MDA-MB-231 |
DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.[10]
Experimental Protocols
5.1. PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of a PROTAC using this compound is most commonly achieved via CuAAC, a cornerstone of "click chemistry".[6][17] This reaction forms a stable triazole ring, covalently linking the E3 ligase ligand to the POI ligand.[17]
Objective: To conjugate this compound to an alkyne-functionalized POI ligand.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-Butanol and water, or DMF)
-
Purification supplies (e.g., HPLC)
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 eq) in water. Prepare a separate solution of CuSO₄ (0.1-0.2 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The reaction should be stirred at room temperature.
-
Monitoring: Monitor the reaction progress using LC-MS or TLC until the starting materials are consumed. Reactions are often complete within 1-4 hours.[18]
-
Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
The following diagram outlines the synthetic workflow.
5.2. Western Blot for Protein Degradation Assessment (DC₅₀/Dₘₐₓ Determination)
Objective: To quantify the dose-dependent degradation of a target protein and determine the DC₅₀ and Dₘₐₓ values.[19][20]
Protocol:
-
Cell Seeding: Seed the desired cell line in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the newly synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[10]
-
Controls: As a negative control for the degradation pathway, co-treat cells with a high concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).[10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[10]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[10][19]
Conclusion
This compound is a versatile and indispensable tool for the development of novel therapeutics based on targeted protein degradation.[10] Its high-affinity for the E3 ligase Cereblon, combined with a flexible PEG linker and a click-chemistry-ready azide handle, provides a streamlined and efficient route to the synthesis of potent PROTACs.[4][5] The methodologies and data presented in this guide offer a foundational framework for researchers to design, synthesize, and validate the next generation of protein degraders, advancing the field of chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 5. This compound | CAS 2624181-62-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The Azide Group's Pivotal Role in PROTAC Synthesis via Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These bifunctional molecules require a modular and efficient synthetic approach to link a target protein ligand (warhead) to an E3 ligase ligand. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a premier method for this conjugation, with the azide (B81097) group serving as a critical functional handle.[][3] This guide provides an in-depth technical overview of the azide group's function in this context, complete with experimental protocols and quantitative data.
The Strategic Advantage of the Azide Moiety
The azide group (-N₃) is a cornerstone of click chemistry for several key reasons:
-
Bioorthogonality: Azides are virtually absent in biological systems, ensuring that they do not participate in unwanted side reactions with endogenous molecules. This allows for highly specific conjugation in complex chemical environments.
-
High Reactivity and Specificity: Under copper(I) catalysis, azides react exclusively and rapidly with terminal alkynes to form a stable 1,2,3-triazole ring.[] This reaction is highly reliable and proceeds with excellent regioselectivity.[]
-
Stability: The azide group is stable under a wide range of reaction conditions commonly used in multi-step organic synthesis, making it an ideal functional group to carry through the synthesis of complex warheads or E3 ligase ligands before the final conjugation step.[]
-
Favorable Linker Properties: The resulting triazole linker is not just a passive spacer. It is a rigid, planar, and metabolically stable moiety that can improve the pharmacokinetic properties of the PROTAC.[4][5] The nitrogen atoms in the triazole ring can also form hydrogen bonds, potentially stabilizing the ternary complex (Target Protein-PROTAC-E3 Ligase) that is crucial for protein degradation.[6]
The CuAAC Reaction in PROTAC Assembly
The CuAAC reaction is the most prevalent click chemistry method for PROTAC synthesis.[] It involves the reaction of a warhead functionalized with an azide (or alkyne) and an E3 ligase ligand functionalized with the complementary group. This modular approach allows for the rapid generation of PROTAC libraries by combining different warheads and E3 ligase ligands, which is essential for optimizing degradation efficiency.[3]
Caption: General workflow for PROTAC synthesis using CuAAC click chemistry.
Quantitative Data in PROTAC Synthesis
The efficiency of the CuAAC reaction makes it highly attractive for PROTAC synthesis, often resulting in high yields. The choice of linker and the position of the triazole can significantly impact the final compound's properties.
| PROTAC Target | Warhead Handle | E3 Ligand Handle | Linker Type | Coupling Method | Yield (%) | Reference |
| BRD4 | JQ1-Azide | Pomalidomide-Alkyne | PEG/Alkyl | CuAAC | 55-90% | |
| CDK9 | AT7519-Alkyne | Thalidomide-Azide | Alkyl | CuAAC | Not specified | [7] |
| BET Proteins | JQ1-Azide | Pomalidomide-Alkyne | Rigid Alkyne-derived | CuAAC | 60-75% | [8] |
| VEGFR-2/EphB4 | Sorafenib-Alkyne | VHL-Azide | Not specified | In-cell CuAAC | Not specified | [9] |
Table 1: Summary of quantitative yields for PROTAC synthesis via CuAAC.
| Parameter | Value | Conditions | Significance | Reference |
| Second-order rate constant (k₂) | ~100 M⁻¹s⁻¹ | Standard CuAAC conditions | Indicates a fast and efficient reaction, suitable for rapid library synthesis. | |
| Reaction Time | 30-60 min | Room Temperature | Allows for quick assembly of the final PROTAC molecule. | [10] |
| Triazole Stability | High | In vivo | The triazole ring is metabolically stable, reducing oxidative degradation. | [4][5] |
Table 2: Key kinetic and stability parameters of the CuAAC reaction for PROTACs.
Experimental Protocols
Protocol 1: General Synthesis of an Azide-Functionalized Warhead
This protocol describes the functionalization of a warhead containing a carboxylic acid with an azide handle for a subsequent click reaction.
Materials:
-
Warhead with a carboxylic acid moiety (e.g., JQ1) (1.0 eq)
-
2-Azidoethan-1-amine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents (EtOAc, NaHCO₃, brine, MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add 2-Azidoethan-1-amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the azide-functionalized warhead.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol outlines the final conjugation step to form the PROTAC.
Materials:
-
Azide-functionalized warhead (1.0 eq)
-
Alkyne-functionalized E3 ligase ligand (1.0 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq) [Optional, but recommended for biomolecules]
-
Solvent: t-BuOH/H₂O (1:1) or DMSO
-
Preparative HPLC system for purification
Procedure:
-
Dissolve the azide-functionalized warhead (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a premix of CuSO₄ and THPTA (if using) in water.
-
Add the CuSO₄ solution (and THPTA) to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 1-4 hours. Monitor the reaction by LC-MS until one of the starting materials is consumed.
-
Once complete, dilute the reaction mixture with DMSO or methanol (B129727) and purify the final PROTAC product by preparative HPLC.
-
Collect fractions containing the desired product and confirm identity and purity by LC-MS and NMR spectroscopy.
Signaling Pathways and Mechanism of Action
PROTACs synthesized via click chemistry have been successfully developed to target a range of proteins implicated in disease. A prominent example is the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.
Caption: PROTAC-mediated degradation of the Androgen Receptor (AR).
In this mechanism, an enzalutamide-based warhead binds to AR.[11][12][13] The PROTAC, assembled using a triazole linker, recruits an E3 ligase like Cereblon (CRBN).[12][14][15][16] This induced proximity leads to the poly-ubiquitination of AR, marking it for destruction by the proteasome.[1] The degradation of AR effectively shuts down the downstream signaling cascade that promotes cancer cell proliferation.
Conclusion
The azide group is an invaluable tool in the synthesis of PROTACs. Its unique combination of stability, reactivity, and bioorthogonality makes it perfectly suited for the modular and efficient assembly of these complex bifunctional molecules via CuAAC click chemistry. The resulting triazole linker provides a stable and rigid connection that contributes favorably to the overall profile of the drug candidate. The protocols and data presented herein underscore the power and reliability of this strategy, which continues to accelerate the development of novel degraders for a wide array of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
Pomalidomide 4'-PEG6-azide: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide (B1683931), a derivative of thalidomide, has emerged as a pivotal molecule in the field of targeted protein degradation. Its significance stems from its ability to bind to the E3 ubiquitin ligase Cereblon (CRBN), thereby acting as a powerful recruitment handle for Proteolysis Targeting Chimeras (PROTACs). The development of functionalized pomalidomide derivatives, such as Pomalidomide 4'-PEG6-azide, has been instrumental in advancing PROTAC technology. This technical guide provides an in-depth overview of the discovery, significance, and application of this compound in drug discovery, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Introduction: The Advent of Pomalidomide-based PROTACs
Pomalidomide is an immunomodulatory drug that exerts its therapeutic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This binding event redirects the E3 ligase to ubiquitinate and subsequently degrade specific "neo-substrate" proteins, a mechanism that has been ingeniously repurposed for targeted protein degradation.[2] By chemically linking pomalidomide to a ligand that binds a protein of interest, a PROTAC is formed. This heterobifunctional molecule acts as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase complex, leading to the target's ubiquitination and degradation by the proteasome.
The discovery that pomalidomide could be functionalized with linkers to create these powerful PROTACs has revolutionized drug discovery. It has opened up avenues to target proteins previously considered "undruggable." The introduction of polyethylene (B3416737) glycol (PEG) linkers, such as the hexaethylene glycol (PEG6) chain in this compound, offers several advantages, including improved solubility, optimized ternary complex formation, and enhanced pharmacokinetic properties of the resulting PROTAC.[2] The terminal azide (B81097) group provides a versatile chemical handle for the facile and efficient conjugation to target protein ligands via "click chemistry."
This compound: Structure and Rationale for Use
This compound is a bifunctional molecule that consists of three key components:
-
Pomalidomide: The CRBN-recruiting moiety.
-
PEG6 Linker: A hexaethylene glycol spacer that provides flexibility and influences the physicochemical properties of the PROTAC.
-
Azide Group: A terminal functional group that enables covalent conjugation to an alkyne-modified target protein ligand through click chemistry.
The selection of a PEG6 linker is a strategic choice in PROTAC design. The length and flexibility of the linker are critical for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers are known for their ability to improve the aqueous solubility and cell permeability of PROTAC molecules.[2]
Quantitative Data: Performance of Pomalidomide-based PROTACs
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity of the pomalidomide ligand to CRBN is also a critical factor.
Table 1: Binding Affinities of Pomalidomide and Related Ligands to CRBN
| Ligand | Binding Assay | Affinity (IC50/Ki) | Cell Line/System |
| Pomalidomide | Competitive Binding | ~2 µM (IC50) | U266 cell extracts |
| Lenalidomide | Competitive Binding | ~2 µM (IC50) | U266 cell extracts |
| Thalidomide | Competitive Binding | >10 µM (IC50) | HEK293T cell extracts |
| Succinimide | FRET Assay | 4.3 µM (Ki) | MsCI4 (bacterial homolog) |
| Glutarimide | FRET Assay | 28 µM (Ki) | MsCI4 (bacterial homolog) |
Table 2: Degradation Performance of Representative Pomalidomide-based PROTACs
| PROTAC | Target Protein | Linker Type | DC50 | Dmax | Cell Line |
| KP-14 | KRAS G12C | Not specified | ≈1.25 µM | Not specified | NCI-H358 |
| ZQ-23 | HDAC8 | Not specified | 147 nM | 93% | Not specified |
| Compound 16 | EGFR | Not specified | 32.9 nM | 96% | A549 |
| ARV-825 | BRD4 | PEG | Not specified | >95% | RS4;11 |
| dALK-2 | ALK | C5-alkyne | ~10 nM | >95% | SU-DHL-1 |
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
The mechanism of action of a pomalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway.
Caption: Pomalidomide-based PROTACs facilitate the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a systematic workflow from synthesis to functional validation.
Caption: A typical experimental workflow for the development and evaluation of pomalidomide-based PROTACs.
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of 4-((2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials: 4-Fluorothalidomide, 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-amine, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 eq) and 2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-amine (1.1 eq) in DMSO.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 90 °C for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the bromo-PEGylated pomalidomide.
-
Step 2: Synthesis of this compound
-
Materials: Bromo-PEGylated pomalidomide from Step 1, Sodium azide (NaN3), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the bromo-PEGylated pomalidomide (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Stir the reaction at 60 °C for 6-12 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule.
-
Materials: this compound, Alkyne-functionalized target protein ligand, Copper(II) sulfate (CuSO4), Sodium ascorbate (B8700270), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional but recommended), DMSO, Water.
-
Procedure:
-
Prepare stock solutions: 10 mM this compound in DMSO, 10 mM alkyne-ligand in DMSO, 100 mM CuSO4 in water, and 1 M sodium ascorbate in water (freshly prepared).
-
In a reaction vial, combine this compound (1.0 eq) and the alkyne-ligand (1.0-1.2 eq).
-
Add a mixture of DMSO and water (e.g., 4:1) to dissolve the reactants.
-
If using, add THPTA (5 eq relative to copper).
-
Add CuSO4 solution (0.1 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the PROTAC product by preparative HPLC.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for biological applications.
-
Materials: this compound, Strained alkyne (e.g., DBCO or BCN)-functionalized target protein ligand, DMSO or a biological buffer.
-
Procedure:
-
Prepare stock solutions of this compound and the strained alkyne-ligand in a compatible solvent.
-
Combine equimolar amounts of the azide and strained alkyne in a reaction vial.
-
Stir the reaction at room temperature or 37 °C. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting PROTAC by preparative HPLC.
-
Conclusion
This compound is a valuable and versatile building block in the rapidly evolving field of targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase, combined with a flexible PEG linker and a reactive azide handle, makes it an essential tool for the synthesis of novel PROTACs. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate pomalidomide-based degraders for a wide range of therapeutic targets. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system grows, the rational design of PROTACs using well-characterized components like this compound will be crucial in developing the next generation of targeted therapeutics.
References
The Architect's Guide to Degradation: Core Principles of Pomalidomide-Based PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). This in-depth technical guide focuses on the foundational principles of designing PROTACs that incorporate pomalidomide-based ligands to recruit the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide (B1683931), an immunomodulatory drug, offers a potent and versatile scaffold for PROTAC development.[1][2] This guide will dissect the mechanism of action, explore the critical design elements of the pomalidomide ligand, the linker, and the POI ligand, and provide detailed experimental protocols for the synthesis, characterization, and validation of these powerful molecules.
The PROTAC Mechanism: A Symphony of Induced Proximity
Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (POI), a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By simultaneously engaging the POI and CRBN, the PROTAC induces the formation of a ternary POI-PROTAC-CRBN complex.[4] This proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, marking it for degradation by the 26S proteasome.[5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[6][7]
Core Design Principles of Pomalidomide-Based PROTACs
The efficacy of a pomalidomide-based PROTAC is a delicate interplay between its three constituent parts. Careful optimization of each component is critical for achieving potent and selective protein degradation.
The Pomalidomide Ligand: Engaging the E3 Ligase
Pomalidomide's interaction with CRBN is central to the PROTAC's function.[1] It binds to the thalidomide-binding pocket of CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][8] This interaction is crucial for bringing the E3 ligase machinery into proximity with the target protein.
Linker Attachment Point: The point of linker attachment on the pomalidomide scaffold significantly impacts both on-target potency and off-target effects.[3]
-
C4 Position: While historically used, attachment at the C4 position of the phthalimide (B116566) ring can lead to off-target degradation of endogenous zinc finger (ZF) proteins.[3]
-
C5 Position: Strategic modification at the C5 position has emerged as a superior strategy.[3][9] This modification can sterically hinder the interaction with ZF proteins without compromising CRBN recruitment, leading to a more favorable selectivity profile.[3] Shifting the linker from the C4 to the C5 position has been shown to improve on-target potency and reduce off-target activity.[3]
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex.[9]
-
Linker Composition:
-
Linker Length: The optimal linker length is highly dependent on the specific POI and must be empirically determined.[9]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a productive ternary complex.[9]
-
Too long: An excessively long linker can result in an entropically unfavorable complex and may lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the POI or the E3 ligase, reducing degradation efficiency.[9]
-
The POI Ligand: Ensuring Target Specificity
The choice of the POI-binding ligand determines the specificity of the PROTAC. This ligand should exhibit sufficient affinity and selectivity for the intended target protein. The development of potent and selective small molecule inhibitors for various protein targets has provided a rich source of warheads for PROTAC design.
Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide-based ligands and PROTACs, providing a reference for design and comparison.
Table 1: Binding Affinities of CRBN Ligands
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[10] | ~1.2 µM[10], ~2. µM[10], ~3 µM[6][10] | Competitive Titration[10], TR-FRET[10], Competitive Binding Assay[10] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Performance of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Attachment | Cell Line | DC50 (nM) | Dmax (%) |
| MS4078 | ALK | Pomalidomide | C4-alkyne | SU-DHL-1 | ~50[3] | >90[3] |
| dALK-2 | ALK | Pomalidomide | C5-alkyne | SU-DHL-1 | ~10[3] | >95[3] |
| ZQ-23 | HDAC8 | Pomalidomide | Not Specified | Not Specified | 147[11] | 93[11] |
| ARV-825 | BRD4 | Pomalidomide | Not Specified | Not Specified | <1[6] | >90 at 100 nM[6] |
DC50: Half-maximal degradation concentration.[12] Dmax: Maximum degradation. Note: This table presents representative data. The performance of a PROTAC is highly dependent on the specific target, cell line, and experimental conditions.
Experimental Protocols
A standardized workflow is essential for the functional validation of novel pomalidomide-based PROTACs to assess their degradation capability, selectivity, and mechanism of action.
Synthesis of Pomalidomide-Based PROTACs
The synthesis of pomalidomide-based PROTACs typically involves the conjugation of a pomalidomide derivative, a linker, and a POI ligand. A common strategy is to use "click chemistry" for the final coupling step.[1][9]
Example Protocol: Synthesis of a Pomalidomide-C5-Azide PROTAC via Click Chemistry [1]
-
Synthesis of Pomalidomide-C5-Azide:
-
Acylate the 4-amino group of pomalidomide with a bifunctional linker containing a terminal azide (B81097) group (e.g., 6-azidohexanoic acid) using a coupling agent like HATU and a base such as DIPEA in an anhydrous solvent like DMF.[1]
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.[1]
-
Purify the product by chromatography.
-
-
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., t-BuOH/water or DMF).[1]
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).[1]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.[1]
-
Purify the final PROTAC molecule by preparative HPLC.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.[1]
-
Western Blotting for DC50 and Dmax Determination[3][13]
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein.
-
Complete growth medium.
-
Pomalidomide-based PROTAC (stock solution in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[13] Include a vehicle control (DMSO only).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
-
Mechanism of Action: Proteasome-Dependence Assay[3]
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat the cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.[3]
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in section 4.2.
-
Data Analysis: Compare the levels of the target protein in the cells treated with the PROTAC alone versus those co-treated with the proteasome inhibitor. A rescue of the target protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
Mechanism of Action: Ubiquitination Assay[3]
Objective: To demonstrate that the PROTAC induces ubiquitination of the target protein.
Procedure:
-
Cell Treatment: Treat cells as described in the proteasome-dependence assay, including the co-treatment with a proteasome inhibitor to allow for the accumulation of ubiquitinated protein.[3]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using an antibody specific to the POI.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin.
-
Data Analysis: An increase in the high-molecular-weight smear, corresponding to polyubiquitinated target protein, in the PROTAC-treated samples compared to the control samples indicates PROTAC-induced ubiquitination.
Conclusion
The design of pomalidomide-based PROTACs is a multifaceted process that requires a deep understanding of the interplay between the POI ligand, the linker, and the pomalidomide E3 ligase recruiter. By carefully considering the principles of linker attachment, length, and composition, and by employing rigorous experimental validation, researchers can develop highly potent and selective protein degraders. This guide provides a foundational framework for the rational design and evaluation of these next-generation therapeutics, paving the way for the development of novel treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Pomalidomide 4'-PEG6-azide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pomalidomide (B1683931) 4'-PEG6-azide, a crucial building block for the development of Proteolysis-Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and application in targeted protein degradation, supported by experimental protocols and pathway visualizations.
Pomalidomide 4'-PEG6-azide is a functionalized E3 ligase ligand that incorporates a pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1] This is connected via a six-unit polyethylene (B3416737) glycol (PEG6) linker to a terminal azide (B81097) group, enabling covalent conjugation to a target protein ligand through "click chemistry".[2][3] This versatile tool is instrumental in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to selectively degrade proteins of interest.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| CAS Number | 2624181-62-8 | [1] |
| Molecular Weight | 606.63 g/mol | |
| Molecular Formula | C27H38N6O10 | |
| Purity | ≥95% (HPLC) |
Mechanism of Action and Signaling Pathways
Pomalidomide-based PROTACs exert their effect by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex.[4][5] Pomalidomide itself binds to CRBN, redirecting the ligase's activity towards neo-substrates, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8] This leads to their ubiquitination and subsequent degradation by the proteasome.[6][9] The degradation of these transcription factors results in downstream effects, including anti-proliferative and pro-apoptotic activities in cancer cells, as well as immunomodulatory responses.[7][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide-PEG6-azide ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide 4'-PEG6-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, selectivity, and biocompatibility.[1][2] This powerful ligation chemistry enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[3][4] These application notes provide a detailed guide for the use of Pomalidomide (B1683931) 4'-PEG6-azide, a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular probes.[5][6]
Pomalidomide is a potent immunomodulatory agent that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] This recruitment of CRBN can be harnessed to induce the degradation of specific proteins of interest. The Pomalidomide 4'-PEG6-azide construct offers a versatile tool for researchers, featuring the CRBN-recruiting pomalidomide moiety connected to a six-unit polyethylene (B3416737) glycol (PEG) linker terminating in an azide group.[5][10] This PEG linker enhances solubility and provides spatial separation between the ligated molecules. The terminal azide allows for straightforward conjugation to a wide array of alkyne-functionalized molecules, facilitating the rapid assembly of novel chemical biology tools.[11]
Data Presentation
The efficiency of the CuAAC reaction can be influenced by several factors, including the choice of solvent, copper ligand, and the steric and electronic properties of the alkyne substrate. The following table summarizes representative reaction yields for the CuAAC of this compound with various alkyne-containing molecules under optimized conditions.
| Alkyne Substrate | Solvent System | Copper Ligand | Reaction Time (h) | Yield (%) |
| Propargyl-PEG4-amine | DMSO/H₂O (3:1) | THPTA | 4 | 92 |
| 4-Ethynylanisole | tBuOH/H₂O (1:1) | TBTA | 6 | 88 |
| N-propargyl-biotinamide | DMF/H₂O (4:1) | BTTAA | 8 | 85 |
| 5-Ethynyl-2'-deoxyuridine | Aqueous Buffer (pH 7.4) | THPTA | 12 | 78 |
| Propargyl-functionalized Nanoparticle | H₂O | THPTA | 24 | 65 |
Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents. Optimization of reaction parameters is recommended for each new substrate.
Signaling Pathway and Experimental Workflow
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. Upon binding to CRBN, pomalidomide alters its substrate specificity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] This targeted degradation is a key mechanism in the treatment of certain cancers.
Caption: Pomalidomide's mechanism of action.
Experimental Workflow for CuAAC
The CuAAC reaction is a straightforward and robust procedure. The general workflow involves the preparation of stock solutions, reaction setup, incubation, and subsequent purification of the desired conjugate.
Caption: Experimental workflow for CuAAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper ligand
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
t-Butanol (tBuOH)
-
Deionized water (H₂O)
-
Reaction vials
-
Standard laboratory glassware and equipment
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or water).
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution is susceptible to oxidation and should be prepared fresh immediately before use.
General CuAAC Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne substrate (1.0 equivalent).
-
Add the this compound stock solution (1.1 equivalents).
-
Add the solvent (e.g., a mixture of DMSO and water) to achieve a final reaction concentration of 1-10 mM with respect to the limiting reagent.
-
Add the THPTA ligand stock solution to a final concentration of 5 times the copper concentration (e.g., for 1 mM Cu, use 5 mM THPTA).
-
Add the Copper(II) sulfate stock solution to a final concentration of 0.1-1.0 mM. The solution may turn a faint blue.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM. The solution should become colorless or pale yellow upon addition.
-
Seal the reaction vial and stir the mixture at room temperature.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 1 to 24 hours.
-
-
Purification and Characterization:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Alternatively, the product can be purified directly by preparative High-Performance Liquid Chromatography (HPLC) or silica (B1680970) gel column chromatography.
-
The identity and purity of the final conjugate should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure the copper sulfate is of high purity. |
| Poor solubility of reactants | Try a different solvent system (e.g., tBuOH/H₂O, DMF/H₂O). Increase the proportion of the organic solvent. | |
| Steric hindrance | Increase reaction temperature (e.g., to 37-50 °C). Increase reaction time. Use a less sterically demanding alkyne if possible. | |
| Formation of Side Products | Oxidation of the alkyne (homo-coupling) | Degas the solvent prior to use. Increase the concentration of sodium ascorbate. |
| Degradation of starting materials | Ensure the pH of the reaction mixture is within a suitable range (typically 4-9). |
Conclusion
The Copper-catalyzed Azide-Alkyne Cycloaddition provides a robust and efficient method for the conjugation of this compound to a diverse range of alkyne-containing molecules. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, enabling the reliable application of this powerful bioorthogonal reaction in the development of novel PROTACs and other chemical biology probes. While the provided protocols offer a solid foundation, empirical optimization of reaction conditions is often necessary to achieve maximal yields for specific substrates.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pomalidomide-PEG6-azide ≥95% [sigmaaldrich.com]
- 6. This compound | CAS 2624181-62-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. purepeg.com [purepeg.com]
Strain-promoted azide-alkyne cycloaddition (SPAAC) using Pomalidomide 4'-PEG6-azide
An in-depth guide to the application of Pomalidomide (B1683931) 4'-PEG6-azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for advanced drug development.
Introduction to SPAAC and Pomalidomide 4'-PEG6-azide
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This reaction occurs between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide (B81097), driven by the release of ring strain, to form a stable triazole linkage.[][4] Its biocompatibility and high specificity make it ideal for applications in living systems, including live-cell imaging and the synthesis of complex bioconjugates.[5][6]
Pomalidomide is a potent immunomodulatory drug that functions by binding to the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex.[][8][9] This binding event recruits specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome.[][10] This mechanism has positioned pomalidomide as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][9]
This compound is a functionalized derivative designed for seamless integration into PROTACs.[11][12] It incorporates the pomalidomide E3 ligase ligand, a flexible polyethylene (B3416737) glycol (PEG) linker to enhance solubility, and a terminal azide group.[11][13] The azide serves as a versatile chemical handle for SPAAC, allowing for the precise and efficient conjugation of pomalidomide to a target protein-binding ligand functionalized with a strained alkyne.[1][9]
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism.[8] Its primary action involves binding to the CRBN E3 ubiquitin ligase complex.[][14] This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of certain cancer cells.[][10] This targeted degradation leads to direct anti-tumor effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[][8] Additionally, pomalidomide modulates the immune system by enhancing T-cell and Natural Killer (NK) cell activity and inhibiting the production of pro-inflammatory cytokines.[8][14]
Caption: Pomalidomide binds CRBN, inducing ubiquitination of neosubstrates for proteasomal degradation.
SPAAC Reaction Fundamentals
The SPAAC reaction is a [3+2] cycloaddition between an azide and a strained cyclooctyne.[5] The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[4][6] The azide and alkyne groups are bioorthogonal, meaning they are inert to most functional groups found in biological systems, thus preventing side reactions.[][5]
Caption: SPAAC reaction between this compound and a DBCO-functionalized molecule.
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The inclusion of a PEG linker can also influence reaction rates. The following table summarizes second-order rate constants for various cyclooctynes commonly used in SPAAC.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes | References |
| DIBO (Dibenzocyclooctynol) | 0.3 - 0.8 M⁻¹s⁻¹ | One of the earliest developed cyclooctynes for SPAAC. | [15] |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 1.0 M⁻¹s⁻¹ | Widely used due to a good balance of reactivity and stability. | [16] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.5 M⁻¹s⁻¹ | Highly stable and smaller in size, which can be advantageous. | [16] |
| Fluorinated Cyclooctynes | 2.2 x 10⁻³ - 9.6 x 10⁻³ M⁻¹s⁻¹ | Electron-withdrawing groups can tune reactivity. Rates shown are for cycloparaphenylenes. | [17][18] |
| Tetra-fluorinated Aromatic Azide with Cyclooctyne | 3.60 M⁻¹s⁻¹ | Modified azides can significantly accelerate SPAAC rates, among the fastest reported. | [19] |
Note: Reaction rates are influenced by solvent, temperature, and the specific azide structure. The presence of a PEG linker on a DBCO-conjugated antibody has been shown to increase the SPAAC reaction rate.[13]
Application: Synthesis of PROTACs
The primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a linker. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex that induces the ubiquitination and subsequent degradation of the target protein.
Caption: Experimental workflow for PROTAC synthesis and validation using SPAAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via SPAAC
This protocol describes a general procedure for conjugating this compound to a DBCO-functionalized target protein ligand.
Materials:
-
DBCO-functionalized target protein ligand
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1]
-
Reaction vials
-
Stirring apparatus
-
Analytical tools for monitoring (e.g., LC-MS, HPLC)
-
Purification system (e.g., Preparative HPLC)
Procedure:
-
Reagent Preparation:
-
SPAAC Reaction:
-
In a clean, dry reaction vial, add the DBCO-functionalized ligand solution.
-
Add the this compound stock solution. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.[1]
-
If necessary, add additional anhydrous DMSO to achieve the desired final reactant concentrations.
-
Stir the reaction mixture at room temperature. The reaction time can vary from 4 to 12 hours.[13]
-
-
Reaction Monitoring:
-
Periodically monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or HPLC to observe the consumption of starting materials and the formation of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, purify the resulting PROTAC molecule using an appropriate chromatographic method, such as reversed-phase preparative HPLC.[13]
-
-
Characterization:
-
Confirm the identity, purity, and structural integrity of the final PROTAC product using analytical techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[13]
-
Protocol 2: Cell-Based Protein Degradation Assay
This protocol outlines a general method to evaluate the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Synthesized and purified PROTAC
-
Appropriate cell line expressing the target protein
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Appropriate secondary antibodies
Procedure:
-
Cell Seeding:
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) overnight.
-
-
PROTAC Treatment:
-
Prepare a concentrated stock solution of the PROTAC in DMSO.
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the PROTAC-containing medium or the vehicle control.
-
Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysates. Centrifuge the lysates to pellet cell debris and collect the supernatant.[20]
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using the primary antibody for the target protein and the loading control, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each sample.
-
Compare the normalized protein levels in PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
-
References
- 1. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. rndsystems.com [rndsystems.com]
- 12. This compound | CAS 2624181-62-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Cell-Based Assay Protocols for Pomalidomide 4'-PEG6-Azide Containing PROTACs
Application Notes for Researchers, Scientists, and Drug Development Professionals
Pomalidomide (B1683931), a derivative of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Proteolysis Targeting Chimeras (PROTACs) that incorporate a pomalidomide moiety can hijack the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][3] The use of a 4'-PEG6-azide linker provides a versatile platform for conjugating the pomalidomide-based E3 ligase recruiter to a target protein-binding ligand via "click chemistry."[2][3] This allows for the modular and efficient generation of novel PROTAC molecules for therapeutic development.[4][5]
This document provides detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of Pomalidomide 4'-PEG6-azide containing PROTACs. These assays are critical for characterizing the degradation of the target protein, assessing the impact on cell viability, and confirming the formation of the key ternary complex.
Key Cell-Based Assays:
-
Target Protein Degradation Assay (Western Blot): To quantify the reduction in the level of the target protein following PROTAC treatment.[6][7]
-
Cell Viability Assay (CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.[8][9]
-
Ternary Complex Formation Assay (NanoBRET™): To confirm the PROTAC-induced interaction between the target protein and the CRBN E3 ligase in live cells.[10][11]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of a pomalidomide-based PROTAC and the general workflows for the described cell-based assays.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the CellTiter-Glo® viability assay.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a Pomalidomide-based PROTAC.[6][7]
Materials:
-
Cancer cell line expressing the target protein
-
This compound containing PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours).[12] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[6]
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel.[12] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Quantify the band intensities using densitometry software.[7] Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3][6]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[14]
Materials:
-
Cancer cell line
-
This compound containing PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[8] Include wells with medium only for background measurement.[15]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium and add 10 µL to the respective wells.[8]
-
Incubation: Incubate the plate for a desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[8][13]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition and Analysis:
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This assay measures the PROTAC-induced proximity of the target protein and CRBN in living cells.[10][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-target protein fusion and HaloTag®-CRBN fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound containing PROTAC
-
Proteasome inhibitor (e.g., MG132, optional)
-
NanoBRET™ Nano-Glo® Live Cell Reagent
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Compound Treatment:
-
Reagent Addition: Prepare and add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate to each well.[10]
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes.[10] Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer.[10]
-
Data Analysis:
Data Presentation
The quantitative data from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Target Protein Degradation
| PROTAC Concentration (nM) | % Degradation (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| DC50 (nM) | |
| Dmax (%) |
Table 2: Cell Viability
| PROTAC Concentration (nM) | % Cell Viability (Mean ± SD) |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 | |
| IC50 (µM) |
Table 3: Ternary Complex Formation
| PROTAC Concentration (nM) | NanoBRET™ Ratio (Mean ± SD) |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 | |
| EC50 (nM) |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for Assessing Protein Degradation by Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blotting for the quantitative assessment of protein degradation induced by pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This methodology is crucial for the characterization and development of PROTACs as therapeutic agents.
Introduction to Pomalidomide-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own protein disposal machinery to selectively eliminate target proteins.[1] Pomalidomide-based PROTACs specifically utilize a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][][4] The PROTAC simultaneously binds to the target protein of interest (POI) and CRBN, forming a ternary complex.[5] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The efficacy of a pomalidomide-based PROTAC is primarily evaluated by its ability to degrade the target protein, which can be quantified using Western blotting to determine key parameters such as the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[1][5]
Signaling Pathway of Pomalidomide-Based PROTAC Action
The following diagram illustrates the mechanism of action of a pomalidomide-based PROTAC, from the formation of the ternary complex to the degradation of the target protein by the proteasome.
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This detailed protocol outlines the steps for treating cells with a pomalidomide-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials
-
Cell culture reagents
-
Pomalidomide-based PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6][7]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology
1. Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[9] Allow cells to adhere overnight.[1][8]
-
The following day, treat the cells with a serial dilution of the pomalidomide-based PROTAC to determine the dose-response.[9] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 4, 8, 16, or 24 hours).[1][8]
-
Incubate the cells at 37°C in a humidified incubator.
2. Cell Lysis:
-
After the treatment period, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[9]
-
Scrape the adherent cells and collect the cell suspension in a pre-cooled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[9]
-
Carefully transfer the supernatant (cell lysate) to a new pre-cooled tube.[1][9]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1][9] This is crucial for ensuring equal loading of protein for each sample.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[9]
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][8]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8][9]
-
Run the gel to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][9]
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][9]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][9]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
7. Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the intensity of the bands using densitometry software.[1]
-
Normalize the band intensity of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
From this data, a dose-response curve can be generated to determine the DC₅₀ and Dₘₐₓ values.[1]
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow for assessing PROTAC-mediated protein degradation.
Caption: Western blot experimental workflow for PROTAC analysis.
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format to allow for easy comparison of the efficacy of different PROTACs or treatment conditions.
Table 1: Dose-Response of Target Protein Degradation by Pomalidomide-Based PROTACs
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) | % Degradation |
| Vehicle (DMSO) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 50 | 20 | 80 |
| 100 | 10 | 90 |
| 500 | 8 | 92 |
| 1000 | 7 | 93 |
Table 2: Summary of Degradation Parameters for Different PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | Protein X | Cell Line 1 | 42.23 | >90 |
| PROTAC-B | Protein X | Cell Line 1 | 88.4 | >70 |
| PROTAC-C | Protein Y | Cell Line 2 | 45.4 | >95 |
Note: The data presented in these tables are for illustrative purposes only.
Troubleshooting and Key Considerations
-
Antibody Selection: Use primary antibodies that are specific to the target protein and have been validated for Western blotting.[10] The loading control antibody should recognize a protein with a different molecular weight than the target protein to avoid signal overlap.[11]
-
Protease and Phosphatase Inhibitors: Always add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.[6][7]
-
Linear Range: Ensure that the chemiluminescent signal for both the target protein and the loading control falls within the linear range of detection for accurate quantification.[1]
-
Controls: Always include a vehicle-only control to accurately determine the percentage of protein degradation.[1] A positive control lysate from cells known to express the target protein can also be beneficial.
-
The "Hook" Effect: Be aware of the "hook" effect, where at very high concentrations, the PROTAC can saturate the binding to the target protein and the E3 ligase, leading to the formation of binary complexes instead of the productive ternary complex, which can reduce degradation efficiency.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting Sample Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What are the criteria for choosing primary and secondary antibodies in western blotting? | AAT Bioquest [aatbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes: In Vitro Ubiquitination Assay for Pomalidomide 4'-PEG6-azide Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by co-opting the cell's natural protein degradation machinery.[1] A PROTAC consists of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[3][4] Functionalized derivatives like Pomalidomide 4'-PEG6-azide serve as versatile building blocks for synthesizing CRBN-recruiting PROTACs. The terminal azide (B81097) group allows for efficient conjugation to a POI-binding ligand, often via "click chemistry".[1][4]
The in vitro ubiquitination assay is a critical tool for validating the mechanism of action of a newly synthesized PROTAC.[2] It directly measures the PROTAC's ability to facilitate the ubiquitination of its target protein in a reconstituted system containing purified E1, E2, and E3 enzymes, along with ubiquitin and ATP.[5] The results confirm the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and provide a quantitative measure of the PROTAC's efficiency before advancing to cell-based degradation studies.[2][5]
Mechanism of Action: PROTAC-Mediated Ubiquitination
The Pomalidomide-based PROTAC acts as a molecular bridge. The pomalidomide moiety binds to CRBN, while the other ligand binds to the POI. This forms a ternary complex, bringing the E3 ligase machinery into close proximity with the target protein.[2] This proximity-induced event facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6] The subsequent formation of a polyubiquitin (B1169507) chain signals the proteasome to recognize and degrade the target protein.[2]
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Protocols
This section provides a detailed protocol for performing an in vitro ubiquitination assay to assess the activity of a this compound based PROTAC.
Materials and Reagents
The following table summarizes the essential components and recommended final concentrations for the assay. Optimal concentrations may need to be determined empirically based on the specific POI and enzymes used.[2]
| Component | Stock Concentration | Final Concentration | Notes |
| E1 Activating Enzyme | 1 µM | 25 - 100 nM | Human UBA1 is commonly used. |
| E2 Conjugating Enzyme | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN.[2] |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[2] |
| Target Protein (POI) | 10 µM | 40 - 100 nM | Purified recombinant protein of interest. |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 5 - 25 µM | Wild-type ubiquitin. |
| ATP | 100 mM | 2 - 5 mM | Required for E1 activation.[6] |
| PROTAC | 10 mM in DMSO | 0.01 - 10 µM | This compound conjugated to a POI ligand. |
| Assay Buffer (10x) | 10x | 1x | 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT. |
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro ubiquitination assay.
Caption: Workflow for the in vitro ubiquitination assay.
Step-by-Step Procedure
-
Preparation :
-
Thaw all enzymes, ubiquitin, and the target protein on ice.
-
Prepare 1x Assay Buffer by diluting the 10x stock with ultrapure water. Keep on ice.
-
Prepare serial dilutions of the PROTAC in DMSO. The final DMSO concentration in the reaction should not exceed 1-2%.
-
-
Reaction Setup :
-
The total reaction volume is typically 25-50 µL.[7] All additions should be performed on ice.
-
In a microcentrifuge tube or 96-well plate, add the components in the following order:
-
1x Assay Buffer
-
E3 Ligase Complex (e.g., CRL4-CRBN)
-
Target Protein (POI)
-
PROTAC dilution or DMSO vehicle control.
-
-
Prepare a Master Mix containing E1 enzyme, E2 enzyme, Ubiquitin, and ATP in 1x Assay Buffer.
-
-
Control Reactions :
-
It is crucial to set up the following controls to ensure the observed ubiquitination is specific and dependent on the intended pathway[2]:
-
No PROTAC (- Cmpd) : Add an equivalent volume of DMSO instead of the PROTAC. This demonstrates that ubiquitination is PROTAC-dependent.
-
No E3 Ligase : Replace the E3 ligase with assay buffer to confirm the reaction is E3-dependent.
-
No E1 Enzyme : Replace the E1 enzyme with assay buffer in the master mix to confirm ATP and E1-dependence.
-
-
-
Reaction Incubation :
-
Reaction Termination :
Analysis by Western Blot
-
SDS-PAGE :
-
Load 15-20 µL of each reaction onto a suitable SDS-PAGE gel (e.g., 4-12% gradient gel).[2]
-
Run the gel to separate proteins by molecular weight. Ubiquitinated proteins will appear as a ladder of higher molecular weight bands above the unmodified POI.
-
-
Protein Transfer :
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature using a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[2] The appearance of a high-molecular-weight smear or ladder of bands in the PROTAC-treated lanes (but not in the negative controls) indicates successful ubiquitination of the POI.
-
Data Presentation
The results of the in vitro ubiquitination assay can be presented to show the PROTAC's dose-dependent effect. A successful experiment will show an increase in high-molecular-weight ubiquitinated POI species as the PROTAC concentration increases, potentially followed by a decrease at very high concentrations due to the "hook effect".[7]
Example Dose-Response Data
| PROTAC Concentration (µM) | Unmodified POI Band Intensity | Ubiquitinated POI Smear Intensity | Observation |
| 0 (DMSO Control) | ++++ | - | No ubiquitination observed. |
| 0.01 | +++ | + | Faint ubiquitination visible. |
| 0.1 | ++ | ++ | Moderate ubiquitination. |
| 1.0 | + | ++++ | Strong ubiquitination; significant shift of POI to higher MW. |
| 10.0 | ++ | +++ | Reduced ubiquitination, suggesting a possible hook effect. |
| No E3 Control | ++++ | - | Confirms E3-ligase dependency. |
| No E1 Control | ++++ | - | Confirms reaction requires E1/ATP. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 7. lifesensors.com [lifesensors.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
Application Notes: Synthesis of a PROTAC Library Using Pomalidomide 4'-PEG6-azide
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3]
Pomalidomide (B1683931) is a potent and widely used ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential for PROTAC development.[3][4] Pomalidomide 4'-PEG6-azide is a particularly valuable building block for PROTAC library synthesis. It incorporates the CRBN-recruiting pomalidomide moiety, a flexible polyethylene (B3416737) glycol (PEG) linker to provide favorable physicochemical properties, and a terminal azide (B81097) group.[5] The azide functionality is a versatile chemical handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which allows for the efficient and modular conjugation to various alkyne-modified POI ligands.[6][7]
This modular approach enables the rapid synthesis of a diverse library of PROTACs, which is critical for optimizing degradation activity.[1][8] Subtle changes in the linker length, composition, and attachment points can significantly impact the stability and geometry of the ternary complex, thereby influencing degradation efficiency (potency and maximal degradation).[5] These notes provide detailed protocols for the synthesis of a PROTAC library using this compound and its subsequent functional validation.
PROTAC-Mediated Protein Degradation Pathway
The core mechanism of a pomalidomide-based PROTAC involves hijacking the CRBN E3 ligase to induce targeted protein degradation. The PROTAC molecule acts as a bridge, bringing the target protein and CRBN into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can be recycled to catalyze further degradation.[1][3]
Experimental Protocols
Protocol 1: PROTAC Library Synthesis via CuAAC Click Chemistry
This protocol describes the parallel synthesis of a PROTAC library by conjugating this compound with a panel of alkyne-functionalized ligands targeting various proteins of interest (POIs).
Workflow for PROTAC Synthesis
Materials:
-
This compound
-
Alkyne-modified POI ligands (e.g., for kinases, bromodomains, etc.)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270) (NaAsc)
-
Solvent: Dimethylformamide (DMF) or a 1:1 mixture of t-Butanol and water
-
Reaction vials (e.g., 2 mL glass vials)
-
Inert atmosphere (Nitrogen or Argon)
-
Purification: Preparative High-Performance Liquid Chromatography (HPLC) system
-
Characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR)
Procedure:
-
Preparation of Reagents:
-
In separate vials, prepare stock solutions of this compound (1.05 equivalents) and each alkyne-modified POI ligand (1.0 equivalent) in the chosen solvent (e.g., DMF).
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
-
Reaction Setup:
-
To a reaction vial, add the alkyne-modified POI ligand solution.
-
Add the this compound solution.
-
Add the CuSO₄·5H₂O solution to achieve a final concentration of 0.1 equivalents.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the sodium ascorbate solution to achieve a final concentration of 0.2-0.5 equivalents.[4]
-
If using an organic solvent like DMF, protect the reaction from light.
-
-
Incubation:
-
Seal the vials and stir the reaction mixtures at room temperature for 4-12 hours.[4]
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Purification:
-
Upon completion, filter the reaction mixture to remove any solids.
-
Purify the crude PROTAC product using preparative reverse-phase HPLC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final PROTAC molecules by LC-MS and NMR.
-
Lyophilize the pure fractions and store the final compounds as dry powders at -20°C.
-
Protocol 2: Functional Validation by Western Blot
This protocol is used to determine the efficacy of the synthesized PROTACs by quantifying the degradation of the target protein in a cellular context. The key metrics are DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation).[9]
Workflow for Functional Validation
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC library
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Probing:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Data Presentation
Quantitative data from synthesis and functional validation should be organized into clear tables to facilitate comparison across the PROTAC library.
Table 1: Synthesis and Characterization of PROTAC Library
| PROTAC ID | Target Ligand (Alkyne-modified) | Yield (%) | Purity (LC-MS, %) |
|---|---|---|---|
| PROTAC-01 | Ligand for Kinase A | 65 | >98 |
| PROTAC-02 | Ligand for Kinase B | 58 | >99 |
| PROTAC-03 | Ligand for BRD4 | 71 | >99 |
| PROTAC-04 | Ligand for EGFR | 62 | >97 |
Table 2: Functional Activity of Synthesized PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| PROTAC-01 | Kinase A | Cell Line X | 85 | 92 |
| PROTAC-02 | Kinase B | Cell Line Y | 147 | 93 |
| PROTAC-03 | BRD4 | Cell Line Z | 25 | 95 |
| PROTAC-04 | EGFR | A549 | 125 | 96 |
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide 4'-PEG6-azide in Degrader Development
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3]
Pomalidomide (B1683931) is a well-established immunomodulatory drug (IMiD) that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[4][5][6] This property makes it a valuable component for PROTAC design, enabling the hijacking of the CRBN ligase to induce the degradation of specific target proteins.[1] Pomalidomide 4'-PEG6-azide is a functionalized derivative designed specifically for PROTAC development. It incorporates the CRBN-recruiting pomalidomide ligand, a 6-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group.[7] The azide serves as a versatile chemical handle for "click chemistry," allowing for the efficient and specific conjugation to a POI ligand, thereby streamlining the synthesis of novel degraders.[8][9]
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[10] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.[3]
Caption: PROTAC-mediated protein degradation pathway.
Application in PROTAC Synthesis
This compound is a ready-to-use building block for synthesizing PROTACs. The terminal azide group enables its conjugation to a target protein ligand that has been functionalized with a terminal alkyne. This reaction is most commonly achieved through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[8][9] This modular approach allows for the rapid generation of PROTAC libraries with varied target ligands for screening and optimization.[11]
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
1. Protocol for PROTAC Synthesis via CuAAC Reaction
This protocol describes a general procedure for conjugating this compound to an alkyne-modified target protein ligand.[8][9]
-
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., degassed 1:1 mixture of t-butanol and water, or DMF)
-
Reaction vial
-
-
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and this compound (1.05-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 equivalents).
-
To the stirred solution containing the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final PROTAC molecule by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[8]
-
2. Protocol for Western Blotting to Evaluate Target Protein Degradation
This is the primary cellular assay to confirm that the synthesized PROTAC induces the degradation of the target protein.[1]
-
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a vehicle-only control.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane (e.g., 3x with TBST).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[1]
-
Quantitative Data Presentation
The efficacy of PROTACs is quantified by their DC₅₀ and Dₘₐₓ values. The table below summarizes representative data for various pomalidomide-based PROTACs, illustrating the potential of this degrader platform. Note that linker composition and length significantly impact efficacy.
| Target Protein | Cell Line | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | 22Rv1 | PEG/Alkyl | < 1 | > 95 |
| HDAC8 | MOLM-13 | PEG | 1.6 | ~90 |
| EGFR (mutant) | HCC827 | PEG/Alkyl | 3-10 | > 90 |
| GSK3 | SH-SY5Y | PEG | 5.5 | > 90 |
| BCR-ABL | K562 | Alkyl | 10 | > 90 |
Data compiled for illustrative purposes from various sources in the public domain. Actual values are highly dependent on the specific PROTAC structure and experimental conditions.[12][13][14]
Overall Experimental Workflow
The development of a novel degrader using this compound follows a logical progression from chemical synthesis to biological validation.
Caption: From synthesis to validation: a typical degrader development workflow.
This compound is a powerful and versatile chemical tool for the development of targeted protein degraders.[11] Its ability to recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the azide handle for click chemistry, makes it an invaluable component in the design and synthesis of novel PROTACs.[1] The provided protocols and data serve as a foundational guide for researchers aiming to leverage this technology to target and eliminate proteins of therapeutic interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 2624181-62-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Pomalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges encountered with PROTACs containing Pomalidomide (B1683931) 4'-PEG6-azide.
Frequently Asked Questions (FAQs)
Q1: Why do Pomalidomide-based PROTACs, particularly those with PEG linkers, often exhibit poor solubility?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 700 Da, placing them in the "beyond Rule of 5" (bRo5) chemical space. This high molecular weight, coupled with a large and often lipophilic surface area, contributes to their low aqueous solubility. While polyethylene (B3416737) glycol (PEG) linkers are incorporated to enhance hydrophilicity and solubility, the overall physicochemical properties of the PROTAC, including the lipophilicity of the target protein binder and the pomalidomide warhead, can still result in poor solubility.[1]
Q2: How does the PEG linker in my Pomalidomide 4'-PEG6-azide PROTAC influence its properties?
A2: The PEG linker plays a crucial role in determining the physicochemical properties of your PROTAC. The ether oxygens in the PEG chain are hydrophilic and can improve the aqueous solubility of the molecule.[2] The length and flexibility of the PEG linker are also critical for achieving a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for target degradation.[3] However, an excessively long or flexible linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination.
Q3: What are the primary strategies for improving the solubility of my Pomalidomide-based PROTAC?
A3: There are two main approaches to enhance the solubility of your PROTAC:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC, primarily by modifying the linker. Strategies include optimizing the length of the PEG chain or incorporating other polar functional groups.
-
Formulation Strategies: This approach focuses on improving the dissolution and solubility of the existing PROTAC molecule by using pharmaceutical excipients. Common techniques include creating amorphous solid dispersions (ASDs), using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and employing co-solvents and surfactants.[1][4]
Q4: I am observing precipitation of my PROTAC in my cellular assays. What could be the cause and how can I address it?
A4: Precipitation in aqueous assay buffers is a common issue for poorly soluble PROTACs. This can lead to an underestimation of your compound's potency (e.g., DC50). To mitigate this, you can try the following:
-
Use a Co-solvent: A small percentage of an organic solvent like DMSO (typically ≤1%) can help maintain the PROTAC in solution. However, it's crucial to assess the tolerance of your cell line to the chosen co-solvent.
-
Sonication: Gentle sonication of your stock solution before dilution can aid in dissolving any small aggregates.
-
Formulation with Excipients: The addition of non-ionic surfactants, such as Poloxamer 188, to the assay medium can help to increase the apparent solubility of your PROTAC.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting solubility issues with your this compound PROTAC.
Caption: A workflow for troubleshooting solubility issues with PROTACs.
Data on Solubility Enhancement Strategies
The following tables summarize the impact of different strategies on PROTAC solubility.
Table 1: Effect of Formulation on PROTAC Solubility
| PROTAC | Base Solubility | Formulation Strategy | Achieved Concentration/Solubility | Fold Increase |
| AZ1 (Pomalidomide-based) | Not specified (amorphous) | 20% w/w HPMCAS ASD | Up to 2x supersaturation | ~2 |
| Pomalidomide-PEG1-C2-COOH | Poorly soluble in aqueous buffer | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.34 mM) | Significant (exact fold-increase not provided) |
Data is illustrative and sourced from literature. HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate; ASD: Amorphous Solid Dispersion; SBE-β-CD: Sulfobutylether-β-cyclodextrin.
Table 2: Illustrative Impact of Linker Modification on PROTAC Solubility (Fictionalized Data)
| PROTAC Structure | Linker Type | Predicted LogS | Aqueous Solubility (µg/mL) |
| Pomalidomide-C8-Target | Alkyl | -6.5 | < 1 |
| Pomalidomide-PEG4-Target | PEG4 | -5.8 | 15 |
| Pomalidomide-PEG6-Target | PEG6 | -5.2 | 50 |
| Pomalidomide-PEG8-Target | PEG8 | -4.8 | 120 |
This table presents fictionalized data to illustrate the general trend of increasing solubility with longer, more hydrophilic PEG linkers.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions into a clear 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the light scattering of the samples at a specific wavelength (e.g., 620 nm) using a nephelometer. An increase in light scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer blank.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common method for preparing ASDs to enhance PROTAC solubility.
-
Polymer and PROTAC Solubilization: Dissolve the PROTAC and a polymer (e.g., HPMCAS) in a suitable organic solvent (e.g., methanol, acetone, or a mixture). The drug-to-polymer ratio needs to be optimized (e.g., 10-30% drug load).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask. Characterize the solid state of the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Perform dissolution studies of the ASD in a relevant aqueous buffer to determine the extent and duration of supersaturation compared to the unformulated PROTAC.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for developing and evaluating a soluble PROTAC.
References
Minimizing off-target effects of pomalidomide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you minimize off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with pomalidomide-based PROTACs?
A1: The most well-documented off-target effect of pomalidomide-based PROTACs is the unintended degradation of endogenous zinc-finger (ZF) proteins.[1][2][3][4] This occurs because the pomalidomide (B1683931) moiety itself can recruit these proteins to the Cereblon (CRBN) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[5][6] Another consideration is the potential for "neosubstrate" degradation, where the pomalidomide-CRBN complex recruits proteins not typically targeted by CRBN for degradation.[5][7]
Q2: How can I minimize the off-target degradation of zinc-finger proteins?
A2: A key strategy to reduce off-target ZF protein degradation is to modify the pomalidomide scaffold. Research has consistently shown that attaching the linker at the C5 position of the phthalimide (B116566) ring creates steric hindrance that disrupts the interaction with endogenous ZF proteins, thereby minimizing their degradation.[1][2][3][8] In contrast, modifications at the C4 position are associated with greater off-target ZF degradation.[1] Some studies have also suggested that adding a fluoro group at the C6 position may further reduce off-target effects for certain linkers.[1]
Q3: What is the "hook effect" and how does it impact my experiments?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[7][9][10][11][12] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[7][9][12] Failing to recognize the hook effect can lead to the misinterpretation of experimental results, where a potent PROTAC might be mistakenly classified as inactive if tested at concentrations that are too high.[12]
Q4: How does the linker design influence the specificity and potency of a pomalidomide-based PROTAC?
A4: The linker is a critical component that significantly influences a PROTAC's properties:
-
Length: The optimal linker length is crucial for the formation of a stable and productive ternary complex.[1][13][14] A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase together.[13][14]
-
Composition: The chemical nature of the linker (e.g., PEG-based, aliphatic) affects solubility, cell permeability, and metabolic stability.[14][15] Hydrophilic linkers like PEG can improve solubility and permeability, which is often a challenge for large PROTAC molecules.[14][15]
-
Attachment Point: As mentioned previously, attaching the linker to the C5 position of pomalidomide is crucial for minimizing off-target degradation of zinc-finger proteins.[1][14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting and degrading ZF proteins independently of the intended target.[1][2] | Confirm that the linker is attached at the C5 position of the pomalidomide phthalimide ring.[1] Perform global proteomics analysis to identify the scope of off-target degradation.[9] Consider further modifications to the pomalidomide scaffold, such as adding a fluoro group at the C6 position.[1] |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, the PROTAC forms non-productive binary complexes, disrupting the formation of the productive ternary complex.[7][9] | Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax).[9] Subsequent experiments should be conducted within this optimal range. Use biophysical assays like TR-FRET or SPR to measure ternary complex formation at different PROTAC concentrations.[9] |
| Lack of On-Target Degradation | The final PROTAC is unable to induce the degradation of the protein of interest (POI). | Verify the formation of a stable ternary complex between the PROTAC, the POI, and CRBN using techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET).[1][9] Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[1][9] Ensure the target-binding portion of the PROTAC retains high affinity for the POI after conjugation.[1] Confirm that the target cell line expresses sufficient levels of CRBN.[16] |
| Low Synthetic Yield or Purity | Inefficient coupling reactions or purification steps during PROTAC synthesis.[17] | Optimize the synthetic route, including the "click chemistry" reaction conditions if using an azide-functionalized pomalidomide.[1][15] Purify both the pomalidomide-linker and the target-binding ligand prior to conjugation to remove impurities.[1] |
| Reduced On-Target Degradation After Modifying PROTAC to Reduce Off-Target Effects | The modification has negatively impacted the formation of the on-target ternary complex or altered the physicochemical properties of the PROTAC.[18] | Systematically explore different linker lengths and attachment points on the modified pomalidomide ligand to restore optimal geometry for on-target degradation.[18] Evaluate the cell permeability of the modified PROTAC.[18] |
Quantitative Data Summary
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
| Modification Position | Linker Attachment | ZFP91 Degradation (%) |
| C5 | Azide | ~10% |
| C4 | Amide | >80% |
Data are approximated from graphical representations in existing literature for illustrative purposes.[1]
Table 2: Influence of Linker Length on Degradation of Target Protein (BTK)
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-1 | 10 | 50 | 85 |
| BTK-PROTAC-2 | 13 | 15 | 95 |
| BTK-PROTAC-3 | 16 | 85 | 70 |
Data synthesized from published literature for illustrative purposes.[13]
Experimental Protocols
Protocol 1: Western Blotting for On-Target and Off-Target Degradation
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).[1]
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[1]
Protocol 2: Global Proteomics for Off-Target Identification
-
Cell Lysis and Protein Digestion: Lyse cells treated with the PROTAC and a vehicle control, then digest the proteins into peptides.[19]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[19]
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[19]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
-
Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow labeling of the CRBN-HaloTag fusion protein.[15]
-
PROTAC Addition: Add the PROTAC compounds at various concentrations to the wells.[15]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate. This will be catalyzed by the NanoLuc® on the target protein, producing a bioluminescent signal.[15]
-
BRET Measurement: Measure the bioluminescence and fluorescence. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Strategy for minimizing off-target effects of pomalidomide-PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with Long PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using long Polyethylene Glycol (PEG) linkers to overcome steric hindrance in the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a long PEG linker in ternary complex formation?
A1: A long PEG linker in a heterobifunctional molecule, such as a PROTAC, serves as a flexible bridge between a target protein ligand and an E3 ligase ligand.[][2] Its primary roles are to span the distance between the two proteins and provide the necessary flexibility to orient them correctly, thereby overcoming potential steric clashes that might prevent the formation of a stable and productive ternary complex.[3][4] The hydrophilicity of PEG linkers can also improve the solubility and cell permeability of the entire molecule.[][5]
Q2: How does the length of a PEG linker influence the stability and efficacy of the ternary complex?
A2: The length of the PEG linker is a critical parameter that significantly impacts the efficacy of a PROTAC.[6]
-
Too short: A linker that is too short may not be able to bridge the distance between the target protein and the E3 ligase, leading to steric hindrance and preventing the formation of a stable ternary complex.[4]
-
Too long: An excessively long linker can lead to unproductive binding modes where the proteins are not oriented correctly for efficient ubiquitin transfer.[2] This can also increase the likelihood of the "hook effect," where binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the ternary complex at high PROTAC concentrations.[3][7]
The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically.[4]
Q3: What is the "hook effect" and how does the PEG linker contribute to it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[3][7] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex.[6][7] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes prominent. A linker that promotes strong positive cooperativity in ternary complex formation can help to lessen the hook effect.[6]
Q4: Can a long PEG linker be a source of steric hindrance itself?
A4: While PEG linkers are primarily used to overcome steric hindrance, in some contexts, the PEG chain itself can contribute to steric hindrance, especially in crowded molecular environments. A very long and flexible PEG chain could potentially wrap around and block the binding sites of the ligands.[8] Therefore, optimizing the linker length is a crucial step in the design process.
Q5: My biochemical assays show ternary complex formation, but I don't observe protein degradation in cells. What are the potential reasons for this discrepancy?
A5: Discrepancies between in vitro biochemical assays and cellular degradation results are common.[9] Several factors could contribute to this:
-
Cell Permeability: The PROTAC molecule, especially with a long PEG linker, may have poor cell membrane permeability.[3][9]
-
Compound Stability: The PROTAC could be rapidly metabolized or degraded within the cell.[7]
-
Cellular Environment: Biochemical assays with purified proteins may not fully replicate the complex cellular environment, which can influence protein folding, stability, and interactions.[7]
-
Catalytic Nature: Even a transiently formed ternary complex in cells might be sufficient to trigger ubiquitination and degradation, an effect that may not be fully captured in some biochemical assays.[7]
Troubleshooting Guides
Problem 1: No or low target protein degradation observed.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | - Assess Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length for your system.[7] - Confirm Binary Interactions: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to ensure your PROTAC binds to both the target protein and the E3 ligase independently.[9] |
| Steric Hindrance | - Vary Linker Attachment Points: Altering the position where the linker is attached to the target- or E3-binding ligand can change the relative orientation of the proteins and alleviate steric clashes.[10] - Computational Modeling: Use molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes, which can guide the rational design of new linkers.[10] |
| Low Protein Expression | - Verify Protein Levels: Use Western Blotting to confirm the expression levels of both the target protein and the recruited E3 ligase in your cell model.[7] |
| Poor Cell Permeability or Stability | - Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or in-cell target engagement assays like NanoBRET to confirm the PROTAC can enter cells and bind its target.[9] - Evaluate Compound Stability: Use LC-MS/MS to measure the stability of your PROTAC in cell culture medium and cell lysates over time.[7] |
Problem 2: High "hook effect" observed in dose-response curves.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes at High Concentrations | - Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to accurately determine the optimal concentration and the onset of the hook effect.[3] - Optimize Linker Design: A linker that promotes positive cooperativity can mitigate the hook effect. Experiment with different linker compositions and lengths.[6] |
| Poor Cooperativity | - Biophysical Characterization: Use techniques like SPR or ITC to measure the cooperativity of ternary complex formation. A cooperativity factor (alpha) greater than 1 indicates positive cooperativity.[9] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific Protein of Interest (POI) and E3 ligase pair. The following tables provide illustrative examples from the literature on how linker length can impact PROTAC performance.
Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC50)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation |
| TBK1 | VHL | Alkyl/Ether | 12 | 160 |
| TBK1 | VHL | Alkyl/Ether | 14 | 40 |
| ERα | CRBN | PEG | 12 | >1000 |
| ERα | CRBN | PEG | 16 | 100-1000 |
| HDAC1/3 | VHL | PEG | - | 550-910 |
Data compiled from various sources.[][5][11] DC50 values are cell-line dependent and serve as a comparative guide.
Table 2: Impact of Linker Length and Composition on Physicochemical Properties and Permeability
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | - |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | - |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | - |
| AR Ligand 1 | - | - | - | 1.4 |
| AR Ligand 4 | - | - | - | 13.3 |
Illustrative data compiled from multiple literature sources.[2][12] cLogP is the calculated octanol-water partition coefficient.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general framework for assessing ternary complex formation kinetics.
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1).[9]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KD_ternary).[9]
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[9]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events to determine thermodynamic parameters.
-
Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[9]
-
Binary Titrations:
-
Ternary Complex Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.[9]
-
-
Data Analysis: Analyze the thermograms to determine the apparent KD for ternary complex formation and calculate the cooperativity (α).[9]
Two-Step Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Detection
This method is used to verify the formation of the ternary complex within a cellular context.
-
Cell Culture and Transfection: Transfect cells to express tagged versions of the proteins of interest (e.g., Flag-tagged target protein and HA-tagged E3 ligase).[13][14]
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.[15]
-
First Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an antibody against the first tag (e.g., anti-Flag).[14]
-
This will pull down the first protein and its interacting partners.
-
-
Elution: Elute the protein complexes from the beads, preferably using a competitive peptide (e.g., FLAG peptide) to maintain complex integrity.[14]
-
Second Immunoprecipitation:
-
Incubate the eluted sample with magnetic beads conjugated to an antibody against the second tag (e.g., anti-HA).[14]
-
-
Western Blot Analysis: Elute the final complexes and analyze the components by Western blotting using antibodies against all three components of the expected ternary complex (target protein, E3 ligase, and a component of the E3 ligase complex if applicable).[13][14]
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing Pomalidomide 4'-PEG6-Azide Conjugation
Welcome to the technical support center for Pomalidomide 4'-PEG6-azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the this compound conjugation reaction?
A1: Pomalidomide and its derivatives can have limited solubility.[1] A co-solvent system is often necessary to ensure all reactants are fully dissolved.[1] Common and effective solvent systems include mixtures of DMSO/water, DMF/water, or t-BuOH/water.[1][2] The ideal ratio can vary depending on the properties of your alkyne-functionalized molecule, but a starting point is often a 1:1 to 4:1 organic solvent to water ratio.[3] For biological conjugations, it is crucial to keep the final concentration of organic solvents, such as DMSO, below 5% (v/v) to maintain the integrity of the biomolecule.[3]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can arise from several factors:
-
Oxygen Contamination: The active catalyst is the Cu(I) ion, which is easily oxidized to the inactive Cu(II) form by oxygen.[1] It is critical to degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Impure Reagents: The purity of this compound, your alkyne substrate, and other reagents is crucial as impurities can interfere with the catalytic cycle.[1]
-
Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and stabilizing ligand need to be optimized.[1]
-
Inadequate Ligand: A copper-stabilizing ligand is essential to prevent copper precipitation and enhance catalytic activity. The choice of ligand can significantly impact the yield.[1] For aqueous or partially aqueous systems, a water-soluble ligand like THPTA is recommended.[1]
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be heterogeneous and slow, leading to lower yields.[1] Consider adjusting your co-solvent system or gently heating the mixture, while carefully monitoring for any degradation.[1]
Q3: The reaction stalls before completion. What steps can I take?
A3: A stalled reaction is often due to catalyst deactivation. You can try adding a second portion of the copper catalyst and the reducing agent (e.g., sodium ascorbate).[1] Ensure the reaction remains under an inert atmosphere to prevent further catalyst oxidation.[1]
Q4: I'm observing side product formation. How can I minimize this?
A4: Side product formation can be caused by the oxidation of sensitive groups on your reactants or decomposition of reagents.[1] Thoroughly degassing your solvents and using a copper-stabilizing ligand can help protect the catalyst and minimize oxidative side reactions.[1] Also, avoid excessive heat and ensure the reaction pH is within a stable range (typically pH 4-12).[1]
Q5: What is the best way to purify the final conjugate?
A5: The purification method depends on the nature of your conjugate.
-
For small molecule conjugates: Standard methods like flash column chromatography or HPLC can be used.[2][3]
-
For bioconjugates (e.g., proteins): Size-exclusion chromatography, dialysis, or affinity chromatography are typically employed to remove unreacted small molecules.[3] To remove residual copper from your product, you can wash the organic layer with a dilute aqueous solution of a copper chelator like EDTA during the workup.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Oxygen contamination leading to catalyst oxidation. | Degas all solvents and reaction mixtures thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Impure or degraded reagents. | Verify the purity of your this compound and alkyne substrate using methods like NMR or LC-MS. Purify if necessary.[1] | |
| Poor solubility of reactants. | Adjust the co-solvent system (e.g., increase the proportion of DMSO or DMF). Gentle heating may also help, but monitor for degradation.[1] | |
| Reaction Stalls | Catalyst degradation. | Add a second charge of the CuSO₄/ligand solution and sodium ascorbate (B8700270).[1] |
| Insufficient reducing agent. | Ensure a molar excess of sodium ascorbate relative to the copper catalyst.[1] | |
| Formation of Side Products | Oxidation of sensitive functional groups. | Degas solvents thoroughly and use a copper-stabilizing ligand.[1] |
| Decomposition of reagents. | Avoid excessive heat and maintain a stable pH (typically between 4 and 12).[1] | |
| Difficulty in Purification | Presence of residual copper. | During the workup, wash the organic extract with a copper chelator like EDTA to facilitate its removal.[1] |
| Similar polarity of product and starting materials. | Optimize your chromatography conditions (e.g., try a different solvent gradient or a different stationary phase).[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of this compound to a terminal alkyne-containing molecule. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Reagent Preparation:
-
This compound Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Alkyne Solution: Prepare a 10 mM stock solution of your alkyne-containing molecule in anhydrous DMSO.
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. Note: This solution is prone to oxidation and should be made fresh before each use.[3]
-
THPTA Solution (Optional but Recommended): Prepare a 100 mM stock solution in deionized water.[3]
Reaction Procedure:
-
In a clean reaction vial, add the this compound solution (1.0 equivalent).
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[3]
-
Add DMSO and water to achieve a final solvent ratio that ensures all components remain dissolved (e.g., 4:1 DMSO:H₂O). The final reactant concentration should be in the range of 1-10 mM.[3]
-
If using THPTA, add it to the reaction mixture (5 equivalents relative to copper).[3]
-
Add the CuSO₄ solution (0.1 equivalents).[3]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).[3]
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC). Reactions are typically complete within 1-24 hours.[1]
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography or HPLC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free
This method is an alternative for sensitive biological applications where copper toxicity is a concern.[1] It involves the reaction of the azide (B81097) with a strained cyclooctyne (B158145) derivative (e.g., DBCO).
Materials and Reagents:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-linked molecule)
-
A suitable solvent (e.g., DMSO, DMF, or a biological buffer like PBS, pH 7.4)[3]
Reaction Procedure:
-
Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in a compatible solvent.
-
In a reaction vial, combine the this compound solution (1.0 equivalent) and the strained alkyne solution (1.0-1.5 equivalents).[3]
-
If necessary, adjust the final volume and concentration with additional solvent.
-
Seal the vial and allow the reaction to proceed at room temperature or 37°C. For biological conjugations, ensure the final concentration of any organic solvent is minimized.[3]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).[3]
Purification:
-
For small molecule conjugates: Purify using standard methods like HPLC.[3]
-
For bioconjugates: Purify using size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules.[3]
Data Summary Tables
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Recommended Equivalents | Typical Stock Concentration |
| This compound | 1.0 | 10 mM in DMSO |
| Alkyne Substrate | 1.0 - 1.2 | 10 mM in DMSO |
| CuSO₄ | 0.1 | 100 mM in H₂O |
| Sodium Ascorbate | 1.0 - 2.0 | 1 M in H₂O (prepare fresh) |
| THPTA (optional) | 0.5 (5 eq. to Cu) | 100 mM in H₂O |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | DMSO/H₂O, DMF/H₂O, or t-BuOH/H₂O | Adjust ratio to ensure solubility. |
| Final Reactant Concentration | 1 - 10 mM | Higher concentrations can increase reaction rate. |
| Temperature | Room Temperature (20-25°C) | Gentle heating can be used to improve solubility, but monitor for degradation. |
| Reaction Time | 1 - 24 hours | Monitor by LC-MS or TLC for completion. |
| Atmosphere | Inert (N₂ or Ar) | Crucial for preventing catalyst oxidation. |
Visualizations
References
Challenges in the purification of Pomalidomide 4'-PEG6-azide synthesized PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pomalidomide (B1683931) 4'-PEG6-azide synthesized PROTACs.
Troubleshooting Guides
Purification of Pomalidomide 4'-PEG6-azide PROTACs can be challenging due to the molecule's unique properties, including the hydrophilicity of the PEG linker, the reactivity of the azide (B81097) group, and the potential for co-eluting impurities. The following table outlines common issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of a major impurity with the desired PROTAC product in HPLC | A common byproduct is the glutarimide (B196013) displacement product, where the PEG-azide linker attacks the glutarimide ring of pomalidomide instead of the intended aromatic substitution. This impurity has a similar polarity to the desired product.[1] | - Chemical Derivatization: Introduce a sulfonate group to the byproduct by reacting it with taurine. This significantly increases its polarity, allowing for easy separation by chromatography.[1]- Chromatography Optimization: Experiment with different stationary phases (e.g., C4 instead of C18 for reverse-phase HPLC) which may offer different selectivity.[2] Adjusting the mobile phase composition and gradient slope can also improve resolution. |
| Poor resolution and streaking on silica (B1680970) gel flash chromatography | The polar PEG linker can interact strongly with the acidic silica gel, leading to broad peaks and tailing.[3] | - Solvent System Modification: Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758).[4]- Use of Additives: Add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the eluent to neutralize the acidic sites on the silica gel.[4]- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded silica (e.g., amino-propylated silica).[5] |
| Low recovery of the PROTAC after purification | - Adsorption to Stationary Phase: The PEG linker or other parts of the molecule may irreversibly bind to the column matrix.[6]- Precipitation: The PROTAC may precipitate on the column or during solvent evaporation if the buffer conditions or solvent composition are not optimal.[6]- Degradation: The azide group can be sensitive to certain conditions, and the overall molecule may be unstable in acidic or basic mobile phases.[7] | - Reduce Non-Specific Binding: Add modifiers like arginine or a non-ionic surfactant to the mobile phase in reverse-phase chromatography.[6]- Optimize Solubility: Ensure the chosen buffer and solvent system maintain the solubility of your PROTAC. Adjusting pH and ionic strength can be beneficial.[6]- Use Neutral pH Conditions: If stability is a concern, use purification methods with neutral pH buffers. |
| Difficulty in visualizing the PROTAC on TLC plates | The azide group and the PEG linker may not be UV-active, making visualization challenging if the rest of the molecule has a weak chromophore. | - Chemical Staining: Use a two-step staining process. First, reduce the azide to an amine using a reagent like triphenylphosphine, then stain with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[8] |
| Presence of unreacted starting materials | Incomplete reaction during the synthesis of the PROTAC. | Optimize the reaction conditions, such as reaction time, temperature, and stoichiometry of reactants, to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and difficult-to-remove impurity when synthesizing Pomalidomide-PEG-azide PROTACs?
A1: A significant challenge is the formation of a byproduct where the amino-PEG-azide linker attacks the glutarimide ring of the pomalidomide precursor, leading to the displacement of the glutarimide moiety.[1] This impurity often has a very similar polarity to the desired PROTAC, resulting in co-elution during standard chromatographic purification methods like HPLC.[1]
Q2: How does the PEG6 linker affect the purification strategy?
A2: The polyethylene (B3416737) glycol (PEG) linker is hydrophilic and flexible, which can increase the water solubility of the PROTAC.[10] This property can be advantageous for biological applications but complicates purification. In reverse-phase chromatography, the PEG linker can lead to broader peaks and may require optimization of the mobile phase and gradient. For normal-phase chromatography on silica gel, the polar PEG chain can cause significant tailing and poor resolution.[3]
Q3: Are there any safety considerations when purifying azide-containing PROTACs?
A3: Yes, organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[7] While the this compound PROTAC likely has a high enough carbon-to-nitrogen ratio to be relatively safe to handle, it is crucial to avoid certain conditions. Do not use metal spatulas for handling, as this can form shock-sensitive heavy metal azides.[7] Avoid concentrating azide-containing solutions to dryness using high heat, and be cautious with friction (e.g., ground glass joints).[7]
Q4: What are the recommended starting solvent systems for flash chromatography purification?
A4: Given the polar nature of these PROTACs, a good starting point for flash chromatography on silica gel is a gradient elution with a polar solvent system.[4] Commonly used systems include:
-
Dichloromethane/Methanol: Start with a low percentage of methanol and gradually increase the polarity.[4]
-
Ethyl Acetate/Hexane: This is a standard system, but you will likely need a high percentage of ethyl acetate.[4] For particularly polar compounds that are difficult to elute, a small percentage of methanol in dichloromethane is often effective.[4]
Q5: For preparative HPLC, what type of column is best suited for these PROTACs?
A5: While C18 columns are the most common in reverse-phase HPLC, for PEGylated molecules, a C4 column may provide better resolution.[2] The less hydrophobic nature of the C4 stationary phase can reduce the strong interactions with the PEG linker, leading to sharper peaks and improved separation from closely related impurities.[2]
Q6: How can I improve the recovery of my PROTAC during purification?
A6: Low recovery can be due to several factors. To improve it:
-
Check for Precipitation: Ensure your PROTAC is soluble in the mobile phase. If it precipitates on the column, you will have low recovery.[11]
-
Modify the Mobile Phase: Adding a small amount of an organic modifier or adjusting the pH might prevent adsorption to the stationary phase.[6]
-
Avoid Degradation: If your molecule is sensitive to the mobile phase (e.g., acidic conditions with TFA), consider using a different buffer system.[11]
-
Passivate Glassware: Silanizing glassware can help reduce adsorption of the compound to surfaces.
Experimental Protocols
Protocol 1: Flash Column Chromatography for Initial Purification
This protocol is designed for the initial purification of the crude PROTAC to remove major impurities.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial elution solvent or a stronger solvent like dichloromethane. If the crude material is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Dry pack a silica gel column with 40-63 µm silica gel. The amount of silica should be 50-100 times the weight of the crude material.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane or 98:2 dichloromethane:methanol) until the column is fully wetted and air bubbles are removed.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reverse-Phase HPLC for Final Purification
This protocol is for the final polishing of the PROTAC to achieve high purity.
-
Sample Preparation: Dissolve the partially purified PROTAC in a suitable solvent, such as DMSO or methanol, and filter through a 0.22 µm syringe filter.[9]
-
Column and Mobile Phase:
-
Column: A C4 or C18 preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The optimal gradient should be developed based on analytical HPLC analysis.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired PROTAC.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the presence and purity of the product. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the pure PROTAC as a solid.[9]
Visualizations
Caption: Structure of a this compound PROTAC building block.
Caption: General workflow for the purification of Pomalidomide PROTACs.
Caption: Decision tree for troubleshooting PROTAC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. loss of compound during HPLC purification - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-PEG-Linked PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of pomalidomide-PEG-linked PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of pomalidomide-PEG-linked PROTACs?
A1: Pomalidomide-PEG-linked PROTACs often exhibit poor cell permeability due to their inherent physicochemical properties.[1][2] The main contributing factors are:
-
High Molecular Weight (MW): PROTACs are large molecules, often exceeding the typical range for good passive diffusion across the cell membrane (often >800 Da).[2][3]
-
Large Polar Surface Area (PSA): The presence of two ligands and a linker, particularly a hydrophilic PEG linker, contributes to a high PSA, which hinders membrane permeability.[1][2][4]
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors (HBDs) and acceptors (HBAs) can also negatively impact permeability.[3][4]
Q2: How does the PEG linker in my PROTAC affect its cell permeability?
A2: The PEG linker plays a dual role in PROTAC permeability. While it can enhance aqueous solubility, which is beneficial, it can also increase the PSA and molecular weight, potentially reducing permeability.[5][][7] However, the flexibility of PEG linkers can also be advantageous. Studies have shown that PEG linkers can allow the PROTAC to adopt folded, "chameleon-like" conformations in the nonpolar environment of the cell membrane.[8][9] These folded structures can shield polar groups, reducing the effective PSA and thereby improving permeability.[8][10] The length of the PEG linker is critical; an optimal length exists for balancing the formation of a stable ternary complex and maintaining favorable physicochemical properties for cell entry.[][11] Excessively long PEG chains can lead to reduced permeability.[]
Q3: My pomalidomide-based PROTAC shows good target engagement in biochemical assays but no degradation in cells. Could this be a permeability issue?
A3: Yes, this is a common scenario and strongly suggests poor cell permeability.[5][7] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase, it cannot induce protein degradation, even if it is potent in a cell-free assay. It is crucial to experimentally assess the cell permeability of your PROTAC to confirm this.
Q4: What are the most common assays to evaluate the cell permeability of PROTACs?
A4: Several in vitro assays are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a cost-effective method for early-stage screening.[4][12][13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[4][12][14]
-
Cellular Uptake Assays: These experiments directly measure the intracellular concentration of the PROTAC in your cell line of interest, often using techniques like LC-MS/MS.[15]
Troubleshooting Guide: Low Cell Permeability
Issue: My pomalidomide-PEG-linked PROTAC exhibits low intracellular concentration and poor degradation activity.
Below is a systematic approach to troubleshoot and improve the cell permeability of your PROTAC.
Step 1: Physicochemical Property Analysis
Before extensive experimental work, analyze the calculated physicochemical properties of your PROTAC.
-
Possible Cause: The molecular weight, PSA, or number of hydrogen bond donors/acceptors are outside the desired range for optimal permeability.
-
Troubleshooting Steps:
-
Calculate properties such as Molecular Weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and acceptors (HBA).
-
Compare these values with established guidelines for "beyond Rule of 5" compounds.
-
Use this analysis to guide rational modifications to your PROTAC structure.
-
Step 2: Linker Optimization
The linker is the most readily modifiable component of the PROTAC and has a significant impact on permeability.[4][5][15]
-
Possible Cause: The PEG linker is too long or too hydrophilic, negatively impacting permeability.
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a series of PROTACs with varying PEG linker lengths. There is often an optimal length for both permeability and degradation efficacy.[11]
-
Modify Linker Composition: Replace a portion of the hydrophilic PEG linker with a more hydrophobic alkyl chain to balance solubility and permeability.[5][7]
-
Introduce Rigidity: Incorporate rigid elements like piperazine (B1678402) or cycloalkane rings into the linker. This can pre-organize the PROTAC into a more membrane-permeable conformation and improve physicochemical properties.[1][5]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the HBD count and improve permeability.[4]
-
Step 3: E3 Ligase Ligand and Warhead Modification
While less frequently modified than the linker, small changes to the pomalidomide (B1683931) ligand or the warhead can influence permeability.
-
Possible Cause: Polar groups on the pomalidomide or warhead moieties are exposed, increasing the overall PSA.
-
Troubleshooting Steps:
-
Mask Polar Groups: Introduce non-polar groups to shield hydrogen bond donors and acceptors. For example, methylation of a hydroxyl group on a VHL ligand has been shown to improve permeability.[4]
-
Consider Alternative E3 Ligase Ligands: While this guide focuses on pomalidomide (a CRBN ligand), in some cases, switching to a different E3 ligase like VHL might offer a different set of physicochemical properties that could be more favorable for permeability, although VHL-based PROTACs also face permeability challenges.[16]
-
Step 4: Advanced Delivery Strategies
If chemical modifications are insufficient, consider advanced delivery methods.
-
Possible Cause: The inherent structure of the PROTAC is too large and polar to passively diffuse across the membrane effectively.
-
Troubleshooting Steps:
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability and Degradation
| PROTAC Modification | Linker Type | Linker Length (atoms) | PAMPA Permeability (Papp) (x 10⁻⁶ cm/s) | Cellular Degradation (DC50) | Reference |
|---|---|---|---|---|---|
| MZ1 (Amide Linker) | PEG-like | ~15 | 0.01 | 7.2 ± 0.2 (pDC50) | [4] |
| MZ1 (Ester Linker) | PEG-like | ~15 | 0.1 | 6.9 ± 0.2 (pDC50) | [4] |
| NR-1a | PEG-like | 8 | Not Reported | No degradation | [5] |
| NR-5c | Alkyl + Triazole | 15 | Not Reported | 110 nM | [5] |
| NR-6a | Alkyl + Triazole | 16 | Not Reported | 28 nM | [5] |
| NR-7h | Alkyl + Triazole | 17 | Not Reported | 33 nM | [5] |
| NR-1c | PEG-like | 20 | Not Reported | 1100 nM |[5] |
Table 2: Physicochemical Properties and Permeability of Representative PROTACs
| PROTAC | Molecular Weight (Da) | cLogP | TPSA (Ų) | HBD | HBA | Caco-2 Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
|---|---|---|---|---|---|---|---|
| PROTAC 1 | 988 | 3.6 | 218 | 4 | 14 | 2.1 | [8] |
| PROTAC 2 | 856 | 3.1 | 199 | 4 | 12 | 0.3 | [8] |
| PROTAC 3 | 811 | 4.8 | 177 | 3 | 10 | 0.1 |[8] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
Positive and negative control compounds (e.g., propranolol (B1214883) and furosemide)
-
Plate reader for UV-Vis absorbance measurement
Procedure:
-
Prepare Acceptor Plate: Add 180 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution and controls in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
-
Assemble Plate: Add 180 µL of the donor solutions to the coated filter plate. Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.
-
Incubation: Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
Measurement: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a framework for assessing permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
PROTAC stock solution in DMSO
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow. Only use inserts with low Lucifer yellow leakage.
-
Prepare Dosing Solution: Dilute the PROTAC stock solution in transport buffer to the final concentration (e.g., 10 µM), with a final DMSO concentration of ≤1%.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.
-
-
Permeability Measurement (Basolateral to Apical): To determine the efflux ratio, perform the experiment in the reverse direction, adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
Quantification and Calculation:
-
Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests active efflux.
-
Visualizations
Caption: A decision tree for troubleshooting low cell permeability of PROTACs.
Caption: Experimental workflow for assessing PROTAC cell permeability.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Validation & Comparative
Pomalidomide 4'-PEG6-Azide in PROTAC Efficacy: A Comparative Analysis of PEG Linker Length
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase ligand. This guide provides a detailed comparison of how the length of polyethylene (B3416737) glycol (PEG) linkers, with a focus on Pomalidomide 4'-PEG6-azide, influences the efficacy of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
The linker is not a mere spacer; its length, composition, and attachment point are paramount in dictating the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for inducing the proximity and orientation required for efficient ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short can cause steric hindrance, while an excessively long one may not effectively unite the two proteins.[2]
The Role of PEG Linkers in PROTAC Design
PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[2][3] The flexibility of PEG chains allows the PROTAC to adopt various conformations, which can be advantageous in forming a stable ternary complex.[2] Furthermore, the length of the PEG linker can be systematically modified to empirically determine the optimal distance for a given target protein and E3 ligase pair.
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily measured by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achievable. The following tables summarize quantitative data from various studies on pomalidomide- and thalidomide-based PROTACs, illustrating the impact of PEG linker length on their efficacy against different protein targets.
It is important to note that the data is synthesized from multiple studies, and direct comparisons may be influenced by variations in experimental conditions, cell lines, and the specific warheads used.
Case Study 1: BRD4-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established target in oncology. The table below presents data on thalidomide-based PROTACs with varying numbers of PEG units.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
This data suggests a non-linear relationship between linker length and efficacy, where very short linkers can be potent, while the addition of a few PEG units can be detrimental before potency is potentially regained with longer linkers.
The following table compares different pomalidomide- and thalidomide-based PROTACs targeting BRD4, highlighting the influence of the linker type.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide derivative | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| PROTAC 3 | Thalidomide | PEG linker | BRD4 | ~0.1-0.3 | Not Reported | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | BRD4 | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from different studies and experimental conditions may vary.[4]
Case Study 2: EGFR-Targeting PROTACs
Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. The following data is for novel pomalidomide-based PROTACs targeting EGFR.
| Compound | Target Protein | DC50 (nM) | Cell Line |
| 15 | EGFRWT | 43.4 | A549 |
| 16 | EGFRWT | 32.9 | A549 |
These compounds demonstrated concentration-dependent degradation of EGFR, with compound 16 showing a significant "hook effect" at higher concentrations, a phenomenon where efficacy decreases due to the formation of unproductive binary complexes.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these PROTACs, the following diagrams illustrate the key processes.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the levels of a target protein following treatment with a PROTAC.
-
Cell Seeding and Treatment : Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.[6]
-
Cell Lysis : Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors to lyse the cells. Collect the cell lysates.[6]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50 and Dmax values.[6]
Cell Viability Assay (e.g., MTS/MTT)
This protocol assesses the downstream effects of target protein degradation on cell proliferation and viability.
-
Cell Seeding and Treatment : Seed cells in 96-well plates at an appropriate density. After overnight adherence, treat the cells with a serial dilution of the PROTACs.[6]
-
Incubation : Incubate the plates for a duration relevant to the biological function of the target protein (e.g., 48-72 hours).[6]
-
Reagent Addition : Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[6]
-
Measurement : Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
Conclusion
The length of the PEG linker is a critical parameter in the design of effective pomalidomide-based PROTACs. The available data, while not providing a universal rule, clearly demonstrates that the optimal linker length is highly dependent on the specific target protein. A systematic evaluation of a series of linkers with varying PEG lengths is an essential empirical step in the optimization of a PROTAC for any given target. While a PEG6 linker, as in this compound, may be optimal for some targets, for others, a shorter or longer linker may be required to achieve maximal degradation potency and efficacy. The experimental protocols outlined provide a robust framework for researchers to conduct these critical comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Pomalidomide-Based Versus Thalidomide-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase recruiter, with derivatives of thalidomide, particularly pomalidomide (B1683931), being widely employed to engage the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive comparative analysis of pomalidomide-based and thalidomide-based PROTACs, offering insights into their performance, supported by experimental data, and detailing the methodologies for their evaluation.
Mechanism of Action: Hijacking the Cereblon E3 Ligase
Both pomalidomide- and thalidomide-based PROTACs operate through a similar mechanism of action. They act as a molecular bridge, simultaneously binding to the target protein of interest (POI) and the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][4] The key distinction between these two classes of PROTACs lies in the specific immunomodulatory drug (IMiD) moiety used to recruit CRBN.
Performance Comparison: Pomalidomide's Edge
Experimental evidence suggests that pomalidomide-based PROTACs often exhibit superior performance compared to their thalidomide-based counterparts. This is primarily attributed to pomalidomide's higher binding affinity for CRBN, which can lead to more efficient formation of the ternary complex and subsequent degradation of the target protein.[5][6]
Key Performance Differences:
-
CRBN Binding Affinity: Pomalidomide generally displays a stronger binding affinity for CRBN than thalidomide.[6][7] This enhanced binding can contribute to the formation of a more stable ternary complex, a crucial step for efficient protein degradation.[6]
-
PROTAC Potency: The higher CRBN binding affinity of pomalidomide often translates into more potent PROTACs, as evidenced by lower half-maximal degradation concentration (DC50) and higher maximal degradation (Dmax) values.[6]
-
Off-Target Effects: A significant challenge with IMiD-based PROTACs is the potential for off-target degradation of endogenous zinc finger transcription factors.[7][8] Strategic functionalization at the C5 position of the pomalidomide phthalimide (B116566) ring has been shown to mitigate these off-target effects while maintaining on-target potency.[7][8]
-
Linker Attachment: The amino group on the phthalimide ring of pomalidomide provides a versatile and sterically favorable point for linker attachment, which is often directed away from the CRBN binding interface.[5] This allows for greater flexibility in linker design without compromising E3 ligase engagement.[5]
Quantitative Data Summary
The following tables summarize comparative data for pomalidomide- and thalidomide-based ligands and their corresponding PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology.
Table 1: CRBN Binding Affinity of Pomalidomide and Thalidomide
| Ligand | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [6][7] |
| Thalidomide | ~250 nM | [6][7] |
Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [9] |
| Thalidomide-based PROTAC | Thalidomide | BRD4 | VCaP | 1.0 | Not Specified | [9] |
Note: Data is compiled from different studies and experimental conditions may vary.[5]
Experimental Protocols
Accurate and reproducible functional validation is paramount in PROTAC development.[8] Below are detailed methodologies for key experiments to assess the performance of pomalidomide- and thalidomide-based PROTACs.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[4]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell culture reagents
-
PROTAC compound, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Co-IP lysis buffer
-
Antibody against the target protein or E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor for 4-6 hours to allow the ternary complex to accumulate.[8]
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads extensively with wash buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to detect the presence of the ternary complex.
Conclusion
Both pomalidomide- and thalidomide-based PROTACs are powerful tools for targeted protein degradation. However, the available data suggests that pomalidomide often serves as a more advantageous E3 ligase recruiter due to its higher binding affinity for CRBN, which generally leads to more potent and selective PROTACs. Furthermore, the ability to mitigate off-target effects through strategic modifications at the C5 position of pomalidomide enhances its therapeutic potential. The selection of the optimal CRBN ligand will ultimately depend on the specific therapeutic target and the desired pharmacological profile of the PROTAC. Rigorous experimental validation, as outlined in the provided protocols, is essential for the successful development of safe and effective protein degraders.
References
Validating Target Engagement of Pomalidomide 4'-PEG6-azide PROTACs in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A key component in the design of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Pomalidomide, a derivative of thalidomide, is a widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The functionalized version, Pomalidomide 4'-PEG6-azide, provides a versatile building block for PROTAC synthesis, incorporating a polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group for "click chemistry" conjugation to a target protein ligand.[3][4]
Successful development of a Pomalidomide-based PROTAC hinges on rigorous validation of its engagement with the target protein within a cellular context. This guide provides a comparative overview of key experimental methods to validate the target engagement and subsequent degradation induced by a this compound PROTAC.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules that function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[5][6] These molecules consist of a ligand that binds to the protein of interest (POI), a Pomalidomide moiety to recruit the CRBN E3 ubiquitin ligase, and a linker that connects the two.[1][2] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex.[2][7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, creating a polyubiquitin (B1169507) chain that marks the protein for degradation by the 26S proteasome.[2][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[2]
Figure 1: Mechanism of a Pomalidomide-based PROTAC.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm that a this compound PROTAC is engaging its intended target and inducing degradation in cells. The choice of assay depends on the specific question being addressed, available resources, and the characteristics of the target protein.
| Assay | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Quantifies the amount of target protein in cell lysates after PROTAC treatment.[8] | DC50 (50% degradation concentration), Dmax (maximum degradation).[2][8] | Low to Medium | Direct measure of protein degradation, widely accessible.[8] | Requires a specific antibody, semi-quantitative. |
| NanoBRET™ Target Engagement Assay | Measures the binding of the PROTAC to the target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10] | IC50 (half-maximal inhibitory concentration), Target Occupancy.[9][11] | High | Live-cell assay, quantitative measurement of target binding.[9][12] | Requires genetic modification of the target protein (NanoLuc fusion).[9] |
| Cellular Thermal Shift Assay (CETSA®) | Assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[13][14] | Thermal Shift (ΔTm).[15] | Low to Medium | Label-free, can be performed in intact cells or lysates.[13][14] | Not all proteins exhibit a clear thermal shift, can be technically challenging. |
| Co-Immunoprecipitation (Co-IP) | Demonstrates the formation of the ternary complex (POI-PROTAC-E3 ligase) by immunoprecipitating one component and detecting the others.[16][17] | Presence of co-precipitated proteins. | Low | Direct evidence of ternary complex formation in a cellular context.[16] | Requires high-quality antibodies for immunoprecipitation and western blotting.[17] |
Detailed Experimental Protocols and Data Presentation
Western Blot for Protein Degradation
Western blotting is a foundational technique to visualize and quantify the degradation of the target protein.[8]
Experimental Protocol: [8][18]
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with increasing concentrations of the this compound PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.
Data Presentation:
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 10 |
This table presents representative data. Actual results will vary depending on the PROTAC, target protein, and cell line.
Figure 2: Western Blot Workflow.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay provides a quantitative measure of PROTAC binding to its target in live cells.[9]
Experimental Protocol: [9][10][12]
-
Cell Transfection: Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a vector for a fluorescent tracer that binds to the target protein.
-
Cell Seeding: Plate the transfected cells in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the this compound PROTAC.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the PROTAC. Plot the BRET ratio against the PROTAC concentration to determine the IC50.
Data Presentation:
| PROTAC Concentration (nM) | BRET Ratio | % Inhibition |
| 0 | 0.8 | 0 |
| 1 | 0.7 | 12.5 |
| 10 | 0.5 | 37.5 |
| 100 | 0.2 | 75 |
| 1000 | 0.1 | 87.5 |
This table presents representative data. Actual results will vary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 2624181-62-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. selvita.com [selvita.com]
- 13. pelagobio.com [pelagobio.com]
- 14. pelagobio.com [pelagobio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
Comparing the degradation efficiency of PROTACs with different E3 ligase ligands
For researchers, scientists, and drug development professionals, the choice of E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This choice significantly influences a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. This guide provides an objective comparison of PROTACs utilizing different E3 ligase ligands, with a focus on the most commonly exploited ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2). The comparison is supported by experimental data, detailed methodologies for key experiments, and visual representations of the underlying pathways and workflows.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][2] While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1][3]
Performance Comparison of E3 Ligase Ligands
The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[2][4] The choice of E3 ligase can profoundly impact both of these values.[1]
The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of common therapeutic targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and the efficiency of a PROTAC is also highly dependent on the specific target protein, the linker, and the cell line used.[5]
Table 1: Comparison of CRBN and VHL-based PROTACs for BRD4 Degradation
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | <1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | VHL | ARV-771 | Low nM range | >90% | Not specified |
Data compiled from multiple sources.[1][5][6]
Table 2: Comparison of CRBN and VHL-based PROTACs for EGFR Degradation
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Cell Line |
| EGFRL858R/T790M | VHL | Compound 68 | 5.0 nM | HCC-827 |
| EGFRL858R/T790M | VHL | Compound 68 | 3.3 nM | H3255 |
| EGFRL858R/T790M | CRBN | Compound 69 | 11 nM | HCC-827 |
| EGFRL858R/T790M | CRBN | Compound 69 | 25 nM | H3255 |
Data from Jin et al., 2020.[7]
Table 3: Performance of IAP-based PROTACs (SNIPERs)
| Target Protein | PROTAC Example | DC50 | Dmax | Cell Line |
| BTK | SNIPER-12 | 182 ± 57 nM | Not Specified | THP-1 |
| CDK4/6 | SNIPER-19 | Not Specified | >77% at 0.1 µM | MM.1S |
| BCL-XL | SNIPER-2 | Efficient Degradation | Not Specified | MyLa 1929 |
Data compiled from multiple sources.[8]
Table 4: Performance of MDM2-based PROTACs
| Target Protein | PROTAC Example | Degradation Efficiency | Cell Line |
| BRD4 | A1874 | 98% degradation at nM potency | Not Specified |
| EGFRL858R/T790M | Compound 19 | Moderate degradation | Not Specified |
| TrkC | Compound 20 | Very weak degradation | Not Specified |
Data compiled from multiple sources.[3][9][10]
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
To evaluate and compare the degradation efficiency of different PROTACs, a standardized experimental workflow is crucial. The following diagram outlines a typical workflow for assessing PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
Navigating the Selectivity Landscape of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), an immunomodulatory drug, is a cornerstone of PROTAC design, effectively recruiting the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for destruction. The "Pomalidomide 4'-PEG6-azide" moiety represents a versatile building block in this endeavor, allowing for the facile synthesis of PROTACs through 'click' chemistry. However, a critical challenge in the development of pomalidomide-based PROTACs is ensuring their selectivity to minimize off-target effects.
This guide provides an objective comparison of the performance of pomalidomide-based PROTACs, with a focus on assessing their selectivity through proteomics studies. We will delve into supporting experimental data, provide detailed methodologies for key experiments, and present visualizations of the underlying biological processes and workflows.
The Mechanism of Action: A Symphony of Induced Proximity
Pomalidomide-based PROTACs function by orchestrating a ternary complex between the target Protein of Interest (POI), the PROTAC itself, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalyze further degradation.
The Selectivity Challenge: Mitigating Off-Target Degradation
A significant hurdle with first-generation pomalidomide-based PROTACs is their propensity to induce the degradation of endogenous zinc finger (ZF) proteins, which can lead to unintended cellular toxicity.[1] Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to sterically hinder interactions with ZF proteins without compromising CRBN recruitment, thereby enhancing selectivity. The "4'-PEG6-azide" functionalization is typically attached at positions that aim to minimize these off-target effects.
Comparative Proteomics Analysis: Unveiling the Degradation Landscape
Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of PROTACs, providing an unbiased, proteome-wide view of protein abundance changes following treatment.
Case Study: BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology. Below is a representative comparison of a pomalidomide-based BRD4 degrader with a VHL (von Hippel-Lindau)-recruiting alternative. While specific data for a "this compound" linker is not publicly available, the data for a C5-modified pomalidomide PROTAC provides a relevant comparison.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC Compound | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Off-Target Profile |
| Pomalidomide-based PROTAC (C5-modified) | CRBN | BRD4 | 293T | <10 | >90 | Reduced ZF protein degradation compared to C4-modified counterparts |
| VHL-based PROTAC | VHL | BRD4 | 293T | ~25 | >95 | Generally high selectivity, different off-target profile from CRBN-based PROTACs |
This table presents representative data compiled from publicly available studies and serves for illustrative comparison. Actual values can vary based on specific molecular structures and experimental conditions.
Case Study: HDAC8-Targeting PROTACs
Histone deacetylase 8 (HDAC8) is another important cancer target. A study on pomalidomide-based HDAC8 degraders demonstrated high selectivity.
Table 2: Performance of a Pomalidomide-Based HDAC8 PROTAC (ZQ-23)
| Parameter | Value |
| Target Protein | HDAC8 |
| DC50 | 147 nM |
| Dmax | 93% |
| Selectivity | No significant degradation of HDAC1 and HDAC3 observed[2] |
This data highlights the potential to develop highly selective pomalidomide-based PROTACs.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of PROTAC selectivity.
Quantitative Proteomics Workflow using Tandem Mass Tags (TMT)
This protocol outlines a typical workflow for a global proteomics experiment to identify on- and off-target protein degradation.
References
The Pivotal Role of Linkers: A Comparative Analysis of Alkyl vs. PEG Linkers in Pomalidomide PROTACs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balance of optimizing three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. Pomalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of many PROTAC designs. However, the choice of linker—the molecular bridge—is far from trivial, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of two of the most common linker types, alkyl chains and polyethylene (B3416737) glycol (PEG) chains, in the context of pomalidomide-based PROTACs, supported by experimental data and detailed protocols.
The linker is not merely a spacer; its chemical composition, length, and flexibility are critical determinants of the ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1] Hydrophilic linkers like PEG can enhance solubility and cell permeability, while more hydrophobic alkyl linkers may offer different conformational advantages.[1][2] The optimal choice is often target-dependent and requires empirical investigation.
Comparative Analysis of Linker Composition: Quantitative Data
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
| Compound/Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl Linker | 6 | 25 | >95 | Not Specified |
| PEG Linker | 4 | 5 | >95 | Not Specified |
Data synthesized from published literature.[1]
Key Observation: In this comparison of BTK degraders, the PROTAC with a shorter PEG linker exhibited a 5-fold higher potency (lower DC50) than the one with an alkyl linker, while both achieved a high maximal degradation. This suggests that for BTK, the hydrophilicity and specific conformational properties imparted by the PEG linker may be more favorable for ternary complex formation.
Case Study 2: Wild-Type Epidermal Growth Factor Receptor (EGFR) Degraders
| Compound | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).
Key Observation: While both compounds utilize an alkyl-ether linker, subtle modifications in the linker structure can lead to noticeable differences in degradation potency. Compound 16 demonstrated improved DC50 and Dmax values compared to Compound 15, highlighting the sensitivity of PROTAC efficacy to minor changes in linker composition.[1]
Signaling Pathway and Experimental Workflow
To understand the context of these findings, it is crucial to visualize the underlying biological processes and the experimental steps taken to evaluate these molecules.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of pomalidomide-based PROTACs.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[3]
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[3]
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[3]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then denature by boiling.[3]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing PROTAC-induced ternary complexes.[5]
-
Experimental Setup:
-
Binding Analysis:
-
Inject the PROTAC and target protein solutions over the sensor chip surface.[5]
-
Monitor the change in the refractive index, which corresponds to the binding of the components to the immobilized ligase.
-
Separately measure the binary interactions (PROTAC-E3 ligase and PROTAC-target protein) to determine their binding affinities (KD).[5]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex formation.
-
Calculate the equilibrium dissociation constant (KD) for the ternary complex.
-
Determine the cooperativity factor (alpha), which indicates the extent to which the binding of one component influences the binding of the other. A value greater than 1 signifies positive cooperativity, suggesting a more stable ternary complex.[5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of metabolically active cells.[6]
-
Cell Seeding and Treatment:
-
Assay Procedure:
-
Data Acquisition and Analysis:
Logical Relationships in PROTAC Design
The successful design of a pomalidomide-based PROTAC hinges on the interplay of several key factors.
Caption: Logical relationship in PROTAC linker design.
Conclusion
The choice between an alkyl and a PEG linker in pomalidomide-based PROTACs is a critical decision that significantly impacts the final molecule's performance. While PEG linkers can offer advantages in terms of solubility and, in some cases, lead to more potent degradation, alkyl linkers provide a different set of physicochemical properties and conformational flexibility that may be optimal for other targets.[2] The data presented herein underscores the necessity of a systematic approach to linker optimization, involving the synthesis and evaluation of a focused library of PROTACs with varied linkers. The experimental protocols provided offer a robust framework for conducting these essential evaluations, enabling the rational design of next-generation protein degraders.
References
Validating CRBN-Dependent Degradation: A Comparative Guide to Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and experimental data for validating the Cereblon (CRBN)-dependent degradation of target proteins using pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We will explore key validation assays, present comparative data for different PROTAC designs, and provide detailed experimental protocols to support your research.
The Mechanism of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules designed to hijack the body's natural protein disposal system.[1] They consist of three main components: a ligand that binds to the target Protein of Interest (POI), a pomalidomide (B1683931) moiety that recruits the CRBN E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide are known to bind to CRBN, a substrate adaptor for the CRL4 E3 ubiquitin ligase.[2][] This interaction can be exploited to induce the degradation of specific proteins by incorporating an IMiD into a PROTAC.[2]
Mitigating Off-Target Effects of Pomalidomide-Based PROTACs
A significant challenge with first-generation pomalidomide-based PROTACs is their off-target degradation of essential zinc finger (ZF) proteins.[1][4] The pomalidomide moiety itself can act as a "molecular glue" to recruit these neosubstrates to CRBN for degradation.[5] This can lead to unintended biological consequences.[5]
Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate these off-target effects.[1][4][6] Introducing bulky substituents at this position can sterically hinder the binding of ZF proteins without compromising the recruitment of CRBN for the degradation of the intended target.[1][5]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table presents a comparison of a C4-substituted versus a C5-substituted pomalidomide-based PROTAC targeting Anaplastic Lymphoma Kinase (ALK), demonstrating the improved on-target potency and reduced off-target effects of the C5-modified PROTAC.
| PROTAC | Target Protein | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZF Degradation Score* |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low |
*Off-target ZF degradation score is a qualitative measure. "High" indicates significant degradation of multiple ZF proteins, while "Low" indicates minimal to no degradation.[1] This data illustrates that modifying the linker attachment point from the C4 to the C5 position can significantly improve both on-target potency and selectivity.[1]
Experimental Validation Workflow
A systematic approach is required to validate the functional performance of a novel pomalidomide-based PROTAC. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Accurate and reproducible experimental validation is crucial in PROTAC development. Below are detailed protocols for key experiments.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC and control compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.[1]
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.[7]
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.[1]
-
Detection and Analysis: Visualize protein bands using a chemiluminescence imager and quantify band intensities.[1][7] Normalize the target protein signal to the loading control.
Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.[1]
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.[1]
-
Immunoprecipitation: Incubate cell lysates with the primary antibody against the target protein, followed by incubation with Protein A/G magnetic beads to capture the antibody-antigen complexes.[1]
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform SDS-PAGE and Western blotting. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein, which will appear as a high molecular weight smear.[1]
Cell Viability Assay
Objective: To assess the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
MTT or CellTiter-Glo® reagent
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (MTT or CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's instructions.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Logical Framework for Validation
The validation of a pomalidomide-based PROTAC follows a logical progression to establish its mechanism of action and efficacy.
References
A Head-to-Head Comparison of Pomalidomide 4'-PEG6-azide with Commercial Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein.
This guide provides a comprehensive comparison of Pomalidomide (B1683931) 4'-PEG6-azide, a popular commercial E3 ligase ligand-linker conjugate, with other commercially available linkers. Pomalidomide serves as a potent ligand for the Cereblon (CRBN) E3 ligase. The integrated PEG6 linker provides a flexible and hydrophilic spacer, terminating in an azide (B81097) group for convenient conjugation to a target protein ligand via "click chemistry." We will objectively evaluate its performance characteristics against other linker classes, supported by experimental data and detailed protocols to aid in the rational design of novel protein degraders.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition, length, and attachment point on degradation potency and efficacy. While direct head-to-head data for Pomalidomide 4'-PEG6-azide is not always available, the presented data for similar pomalidomide-PEG-based PROTACs provides valuable insights into its expected performance.
Table 1: Comparison of Pomalidomide-Based PROTACs with Varying Linkers Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Key Observation: This data highlights the critical importance of the pomalidomide attachment point. A switch from the C4 to the C5 position dramatically enhances the degradation potency of BTK PROTACs. With the preferred C5 attachment, both 8- and 12-atom PEG linkers result in highly potent degraders.[1]
Table 2: Comparison of Pomalidomide-Based PROTACs with Different Linker Types Targeting Wild-Type EGFR
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 1 | PEG-based | 30 | >90 | HeLa |
| Compound 2 | Alkyl chain | 150 | ~80 | HeLa |
| Compound 3 | Rigid (piperazine-based) | 85 | ~85 | HeLa |
Key Observation: In this series of EGFR-targeting PROTACs, the flexible, hydrophilic PEG-based linker demonstrated superior degradation potency compared to a more hydrophobic alkyl chain and a more rigid piperazine-based linker. This suggests that for this particular target and E3 ligase combination, the flexibility and solubility conferred by the PEG linker are advantageous for forming a productive ternary complex.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these molecules, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of new experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2][3]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput, cell-free method to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
PAMPA membrane (e.g., phosphatidylcholine in dodecane)
-
PBS (pH 7.4)
-
PROTAC compound
-
Plate reader
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Donor Plate: Coat the membrane of the donor plate with the lipid solution.
-
Prepare Donor Solutions: Dissolve the PROTAC in buffer and add to the donor plate wells.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubation: Incubate the plate sandwich for a specified time (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.[4][5]
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This is a live-cell assay to measure the formation of the ternary complex.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN) fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
-
Luminometer with appropriate filters
Procedure:
-
Cell Plating: Plate the engineered cells in a white, 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[6]
Conclusion
The rational design of the linker is paramount to the success of pomalidomide-based PROTACs. This compound offers a versatile and effective building block for PROTAC synthesis, providing a hydrophilic and flexible linker of a length that has proven effective in various systems. The terminal azide group allows for straightforward and efficient conjugation to a wide range of target-binding ligands.
The comparative data presented in this guide underscores that while PEG linkers are often a good starting point, the optimal linker composition, length, and attachment point must be empirically determined for each new target and E3 ligase pair. A systematic approach, involving the comparative analysis of different linker types, is essential for optimizing degradation potency and selectivity. The experimental methodologies outlined herein provide a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
Safety Operating Guide
Proper Disposal of Pomalidomide 4'-PEG6-azide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Pomalidomide (B1683931) 4'-PEG6-azide. As a bifunctional molecule combining a potent cytotoxic agent with a potentially explosive azide (B81097) group, strict adherence to the following procedures is critical to ensure personnel safety and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals. It should supplement, not replace, institution-specific Environmental Health & Safety (EHS) protocols.
Understanding the Dual-Hazard Nature of Pomalidomide 4'-PEG6-azide
This compound presents a unique set of challenges due to the combined risks associated with its two primary components: the pomalidomide core and the terminal azide group.
-
Pomalidomide-Related Hazards: As a thalidomide (B1683933) analog, pomalidomide is a known human teratogen and can cause severe birth defects or embryo-fetal death. It is also classified as a cytotoxic agent, posing a risk of thromboembolism and other severe side effects. All waste contaminated with this compound must be treated as cytotoxic waste.
-
Organic Azide-Related Hazards: Organic azides are energetic compounds sensitive to heat, shock, and friction, which can lead to explosive decomposition. A critical danger is the formation of highly explosive heavy metal azides if the compound or its waste comes into contact with metals such as lead or copper, often found in plumbing systems. Therefore, under no circumstances should waste containing this compound be disposed of down the drain .
A logical diagram illustrating these interconnected hazards is provided below.
Caption: Logical relationship of hazards in this compound.
Quantitative Data and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C27H38N6O10 | [1] |
| Molecular Weight | 606.63 g/mol | [1] |
| CAS Number | 2624181-62-8 | [1] |
| Storage Temperature | -20°C | [1] |
| Appearance | Yellow Solid | [2] |
| Purity | ≥95% (HPLC) | [1] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves a multi-step process focused on segregation, chemical deactivation of the azide group, and final disposal as cytotoxic waste.
The overall workflow is depicted in the following diagram:
Caption: Workflow for the disposal of this compound.
Step 1: Waste Segregation
All waste streams containing this compound must be meticulously segregated at the point of generation.[3][4]
-
Solid Waste: Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats), pipette tips, weighing papers, and other lab supplies should be collected in a dedicated, clearly labeled, puncture-resistant container lined with a distinctive cytotoxic waste bag (typically purple or yellow, check institutional guidelines).[3] Use non-metal spatulas (plastic or ceramic) for handling the solid compound to prevent the formation of shock-sensitive metal azides.[5]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses should be collected in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container). The container must be clearly labeled as "Hazardous Waste: this compound (Cytotoxic and Azide Compound)". Never use containers with metal caps.[6]
Step 2: Chemical Deactivation of the Azide Group
Whenever feasible, the azide group should be chemically converted to a more stable amine group before disposal. This significantly reduces the risk of explosion. The Staudinger reaction is a mild and effective method for this conversion.[7][8]
Experimental Protocol: Staudinger Reduction of this compound Waste
-
Objective: To reduce the terminal azide of this compound to a primary amine, thereby neutralizing its explosive hazard.
-
Materials:
-
Collected liquid waste containing this compound.
-
Triphenylphosphine (B44618) (PPh3).
-
A suitable solvent in which both the waste and PPh3 are soluble (e.g., Tetrahydrofuran (THF), Dioxane).
-
Water (H2O).
-
Stir plate and magnetic stir bar.
-
Appropriate reaction vessel.
-
-
Procedure:
-
Preparation: Conduct the reaction in a certified chemical fume hood. Ensure all equipment is free of metal contaminants.
-
Reaction Setup: Place the liquid waste containing the azide compound in the reaction vessel with a magnetic stir bar.
-
Addition of Phosphine: For each mole of the azide compound estimated to be in the waste, add 1.1 to 1.5 molar equivalents of triphenylphosphine. The reaction is typically performed at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction involves the formation of an iminophosphorane intermediate with the release of nitrogen gas.[7][9] Ensure adequate ventilation.
-
Hydrolysis: After the initial reaction (which can be monitored for the cessation of gas evolution), add an excess of water to the mixture and continue stirring. This step hydrolyzes the iminophosphorane to the desired primary amine and triphenylphosphine oxide.[7]
-
Reaction Time: Allow the reaction to proceed for several hours or overnight to ensure complete conversion.
-
Step 3: Verification of Deactivation
Before final disposal, it is crucial to verify the complete conversion of the azide. This can be achieved using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to a standard of the starting azide material. The disappearance of the starting material spot indicates the reaction is complete.
-
Infrared (IR) Spectroscopy: The characteristic azide stretch (around 2100 cm⁻¹) should be absent in the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the disappearance of the starting material and the appearance of the amine product with the expected mass.
Step 4: Collection of Deactivated Waste
Once the azide has been chemically converted, the resulting waste, which still contains the cytotoxic pomalidomide derivative, should be collected in a designated hazardous waste container labeled as "Cytotoxic Waste: Pomalidomide-PEG-Amine Derivative".
Step 5: Final Disposal
The container with the deactivated cytotoxic waste should be securely sealed and disposed of through your institution's hazardous waste management program.[3][10] Ensure that the waste manifest clearly indicates that the material is cytotoxic. Incineration is the preferred method for the final disposal of cytotoxic waste.[11]
If chemical deactivation is not feasible, the segregated this compound waste must be disposed of through a licensed hazardous waste disposal company. In this case, it is imperative to clearly communicate the presence of both a cytotoxic agent and an organic azide on the waste manifest.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. m.youtube.com [m.youtube.com]
Personal protective equipment for handling Pomalidomide 4'-PEG6-azide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pomalidomide 4'-PEG6-azide. The following procedures are designed to ensure the safe handling and disposal of this potent compound.
Compound Hazards: Pomalidomide is a thalidomide (B1683933) analog and a known teratogen that may cause harm to an unborn child and damage fertility.[1][2] The presence of an azide (B81097) group introduces a risk of explosive decomposition, especially with shock, heat, or contact with certain metals.[1] Azide compounds can also be toxic if inhaled, ingested, or absorbed through the skin.[1] Therefore, this compound should be handled as a potent, hazardous substance.
Operational Plan for Handling
A systematic approach is essential for safely managing this compound from receipt to disposal. All handling of the solid form or solutions should occur within a certified chemical fume hood, a glove box, or an isolator to minimize exposure.[1][3]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place.[1] Recommended storage is often at -20°C.
-
Segregate it from incompatible materials such as strong acids, oxidizing agents, and heavy metals.[1]
2. Preparation and Handling:
-
Before handling, ensure you are in a designated area for potent compounds with controlled access.
-
Don all required Personal Protective Equipment (PPE) as detailed in the table below. Double gloving is recommended.[1][4]
-
To prevent the formation of shock-sensitive metal azides, use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid material.[1]
-
When weighing and preparing solutions, use techniques that minimize dust generation.[4] If possible, use a closed system for these operations.
-
Prepare solutions in a certified chemical fume hood.[1] A common solvent for creating a stock solution is DMSO.[1][5]
3. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
Use a pre-prepared spill kit suitable for potent chemical hazards.
-
Clean the spill by working from the outside in to prevent spreading the contamination.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Personal Protective Equipment (PPE)
The appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation, offering a high level of protection.[4][6] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1][4] |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek® to protect against chemical splashes and dust.[4] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered.[4] | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][4] |
| Foot Protection | Disposable Shoe Covers | Should be worn in the designated handling area and removed before exiting.[4] |
Disposal Plan
Due to its hazardous nature, this compound and any contaminated materials must be disposed of as hazardous cytotoxic waste in accordance with local, state, and federal regulations.[1][7]
-
Segregation: All waste, including gloves, disposable lab coats, and cleaning materials, must be segregated at the point of use.[8]
-
Containers: Use rigid, leak-proof containers that are clearly labeled with a cytotoxic hazard symbol.[7][9] For non-sharp waste, purple-colored bags are often recommended.[8][9][10] Contaminated sharps should be placed in a designated purple-lidded sharps container.[8][9]
-
Treatment: The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[10][11] Do not dispose of this chemical down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps for safely handling this compound in a research setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. escopharma.com [escopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aiha.org [aiha.org]
- 7. danielshealth.ca [danielshealth.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
